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Core Science & Biosynthesis

Foundational

Molecular Structure, Physicochemical Properties, and Pharmacological Potential of 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate

Executive Summary The compound 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CAS: 141649-51-6) represents a highly specialized, rationally designed derivative within the 8-hydroxyquinoline (8-HQ) family[1]. By integrati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CAS: 141649-51-6) represents a highly specialized, rationally designed derivative within the 8-hydroxyquinoline (8-HQ) family[1]. By integrating a lipophilic thioether moiety at the C2 position and masking the critical metal-binding hydroxyl group as an acetate ester, this molecule functions as an advanced prodrug. This whitepaper deconstructs the structural rationale, physicochemical profile, and experimental methodologies required to synthesize and validate this compound for downstream applications in metalloneurobiology and oncology.

Structural Rationale & Mechanistic Design

The 8-hydroxyquinoline scaffold is a privileged structure in drug discovery, primarily known for its ability to chelate endogenous transition metals such as Cu(II), Zn(II), and Fe(III)[2]. However, native 8-HQs often suffer from poor pharmacokinetic profiles due to premature systemic chelation and rapid glucuronidation. The design of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate circumvents these limitations through two critical modifications:

  • The 8-Acetate Prodrug Strategy: Esterification of the 8-hydroxyl group neutralizes the molecule's chelating ability in the extracellular environment. This modification significantly increases the compound's lipophilicity, allowing for rapid, passive diffusion across cellular lipid bilayers. Once internalized, ubiquitous intracellular esterases hydrolyze the acetate bond, unmasking the active chelator precisely within the target cell.

  • The 2-Thioether Substitution: The incorporation of a (4-chlorophenyl)thio group at the C2 position introduces massive steric bulk adjacent to the nitrogen donor atom. This steric hindrance profoundly alters the coordination geometry. When binding Cu(II), the bulky C2 substituent forces the complex into a lower-energy trans configuration rather than the standard cis geometry[2]. Furthermore, the thioether linkage provides conformational flexibility, while the para-chloro substitution enhances hydrophobic interactions with intracellular target proteins and lipid membranes[3].

Physicochemical Profiling

Understanding the physicochemical parameters is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) of the compound. The table below summarizes the core metrics of the prodrug[1][4].

ParameterValuePharmacological Implication
Molecular Formula C₁₇H₁₂ClNO₂SConfirms the presence of the halogenated thioether and acetate ester[1].
Molecular Weight 329.8 g/mol Well within the Lipinski Rule of 5 limit (<500 Da), ensuring favorable oral bioavailability[1].
Hydrogen Bond Donors 0The masked hydroxyl group prevents premature H-bonding in serum, enhancing membrane permeability[4].
Hydrogen Bond Acceptors 4 (N, O, O, S)Facilitates necessary interactions with intracellular esterases for prodrug activation[4].
Rotatable Bonds 4Provides sufficient conformational flexibility for the thioether group to minimize steric clashes during target binding[4].
Topological Polar Surface Area ~64.5 ŲIdeal for blood-brain barrier (BBB) penetration and deep tissue distribution.

Mechanistic Pathway: Intracellular Activation

The pharmacological efficacy of this compound relies on a cascade of intracellular events. Upon cellular entry, the prodrug is cleaved by esterases. The liberated 2-((4-chlorophenyl)thio)quinolin-8-ol acts as a bidentate ligand, capturing intracellular Cu(II). This lipophilic metal complex can engage in Fenton-like redox cycling, generating cytotoxic Reactive Oxygen Species (ROS) that trigger apoptosis in malignant or infected cells.

Mechanism Prodrug 2-((4-Chlorophenyl)thio) quinolin-8-yl acetate (Lipophilic Prodrug) Active 2-((4-Chlorophenyl)thio) quinolin-8-ol (Active Chelator) Prodrug->Active Cellular Uptake & Cleavage Esterase Intracellular Esterases (Hydrolysis) Esterase->Active Catalyzes Complex Lipophilic Metal Complex [Cu(L)2] Active->Complex Chelation Metals Endogenous Cu(II) / Zn(II) Metals->Complex Binds ROS Fenton-like Cycling & ROS Generation Complex->ROS Redox Cycling Death Oxidative Stress & Apoptosis ROS->Death Cellular Damage

Figure 1: Intracellular activation of the acetate prodrug and metal-induced cytotoxicity.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step is paired with a distinct analytical confirmation to establish causality between the chemical intervention and the observed result.

Protocol A: Chemical Synthesis of the Prodrug

Objective: Synthesize 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate via Nucleophilic Aromatic Substitution (SNAr) followed by O-acetylation.

  • Thioetherification (SNAr):

    • Procedure: Dissolve 1.0 eq of 2-chloroquinolin-8-ol and 1.2 eq of 4-chlorothiophenol in anhydrous DMF. Add 2.0 eq of anhydrous K₂CO₃. Stir the mixture at 90°C under a nitrogen atmosphere for 12 hours.

    • Causality: K₂CO₃ deprotonates the thiol, generating a highly nucleophilic thiolate anion. The electron-deficient C2 position of the quinoline ring readily undergoes SNAr, displacing the chloride ion.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The highly fluorescent starting material spot will shift to a lower Rf value.

  • O-Acetylation:

    • Procedure: Isolate the intermediate 2-((4-chlorophenyl)thio)quinolin-8-ol. Dissolve in anhydrous dichloromethane (DCM) at 0°C. Add 1.5 eq of pyridine, followed by dropwise addition of 1.2 eq of acetic anhydride (Ac₂O). Warm to room temperature and stir for 4 hours.

    • Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that selectively attacks the sterically hindered 8-hydroxyl group, ensuring quantitative esterification.

  • Purification & Characterization:

    • Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

    • Analytical Expectation: ¹H NMR will show a distinct singlet at ~2.4 ppm corresponding to the acetate methyl group, and the complete disappearance of the broad phenolic -OH peak at ~9.0 ppm.

Protocol B: In Vitro Esterase Cleavage and Chelation Assay

Objective: Validate the prodrug activation mechanism and subsequent metal binding capability.

  • Esterase Cleavage Tracking:

    • Incubate 10 µM of the synthesized prodrug in HEPES buffer (pH 7.4) containing 1 U/mL Porcine Liver Esterase (PLE) at 37°C.

    • Self-Validation: Aliquot samples every 10 minutes and analyze via RP-HPLC. The causality of cleavage is confirmed by the time-dependent disappearance of the lipophilic prodrug peak and the stoichiometric appearance of the more polar active chelator peak.

  • Metal Chelation Confirmation:

    • To the fully cleaved solution, titrate CuCl₂ (0 to 5 µM).

    • Self-Validation: Monitor via UV-Vis spectroscopy. The formation of the [Cu(L)₂] complex is confirmed by a distinct bathochromic shift (red-shift) from the ligand's native absorption maximum (~380 nm) to the complex's maximum (~420 nm), passing through a clean isosbestic point, which guarantees a direct 1:2 metal-to-ligand stoichiometric conversion without side-product degradation[2].

References

  • ChemicalBook. "2-((4-Chlorophenyl)thio)quinolin-8-yl acetate | 141649-51-6".
  • Guidechem. "acetic acid [2-[(4-chlorophenyl)thio]-8-quinolinyl] ester".
  • ACS Publications (Inorganic Chemistry). "Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines".
  • ResearchGate. "Synthesis, characterization and biological evaluation of a cobalt(II) complex with 5-chloro-8-hydroxyquinoline as anticancer agent".

Sources

Exploratory

Preliminary In Vitro Screening of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the preliminary in vitro screening of the novel chemical entity, 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. The strategic integration of a quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of the novel chemical entity, 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. The strategic integration of a quinoline core, a thioether linkage at the 2-position, and an acetate ester at the 8-position suggests a high potential for diverse biological activities, including but not limited to, anticancer and antimicrobial effects. This document outlines a logical, stepwise approach for researchers, scientists, and drug development professionals to effectively evaluate the cytotoxic and antimicrobial potential of this compound. The protocols described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of robust and reliable data for initial lead characterization.

Introduction: Deconstructing the Therapeutic Potential

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties[1][2][3]. The specific derivatization of the quinoline ring in 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate provides several key features that warrant a thorough in vitro investigation:

  • The 2-Thioquinoline Moiety: The introduction of a thioether linkage at the 2-position of the quinoline ring has been associated with significant biological activities. Studies on related 2-(arylthio)quinoline derivatives have demonstrated their potential as cytotoxic agents and modulators of various cellular pathways[4][5]. The sulfur atom can influence the electronic properties of the quinoline ring and participate in crucial interactions with biological targets.

  • The 4-Chlorophenyl Group: The presence of a halogenated phenyl ring can enhance the lipophilicity of the molecule, potentially improving its cell permeability. Furthermore, the chloro-substituent can modulate the electronic nature of the aryl ring, influencing binding affinities with target proteins.

  • The Quinolin-8-yl Acetate Functionality: The acetate group at the 8-position is an ester, which can be susceptible to hydrolysis by intracellular esterases. This suggests that 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate could act as a prodrug, releasing a more active 8-hydroxyquinoline metabolite within the cell. 8-Hydroxyquinoline derivatives are known for their diverse biological activities, including antimicrobial and anticancer effects[6][7].

Given these structural alerts, a preliminary in vitro screening strategy should prioritize the evaluation of this compound's cytotoxic effects against cancer cell lines and its antimicrobial activity against a panel of pathogenic bacteria and fungi.

In Vitro Screening Workflow: A Phased Approach

A logical and efficient workflow is crucial for the preliminary assessment of a novel compound. The following diagram illustrates the proposed screening cascade for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and Potency Determination cluster_2 Phase 3: Elucidation of Mechanism A Compound Preparation and Solubilization B Single-Dose (e.g., 10 µM) Cytotoxicity Screen (e.g., NCI-60 cell line panel or representative lines) A->B C Single-Dose Antimicrobial Screen (e.g., against representative Gram-positive, Gram-negative bacteria, and fungi) A->C D IC50 Determination in Sensitive Cancer Cell Lines (e.g., MTT or SRB assay) B->D E Minimum Inhibitory Concentration (MIC) Determination (Broth microdilution method) C->E G Preliminary Mechanistic Studies (e.g., Apoptosis assays, Cell cycle analysis) D->G F Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination E->F H Data Analysis and Hit-to-Lead Progression Decision F->H G->H

Caption: A phased in vitro screening workflow for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate.

Detailed Experimental Protocols

Compound Handling and Preparation

Rationale: Proper handling and solubilization of the test compound are critical for obtaining accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic compounds.

Protocol:

  • Accurately weigh 1-5 mg of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate using an analytical balance.

  • Dissolve the compound in a minimal volume of high-purity DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For all experiments, prepare working solutions by diluting the stock solution in the appropriate cell culture medium or broth. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.

Cytotoxicity Screening

Rationale: The initial assessment of a compound's anticancer potential involves evaluating its cytotoxicity against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable and sensitive method that measures cell density by staining total cellular protein. It offers a stable endpoint and is less prone to interference from metabolic activity compared to tetrazolium-based assays like MTT.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding:

    • Plate cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Absorbance Measurement:

    • Dissolve the bound SRB dye with 200 µL of 10 mM Tris base solution (pH 10.5).

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Antimicrobial Screening

Rationale: To assess the antimicrobial potential of the compound, the initial step is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for this purpose.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation:

    • Culture the selected bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve the final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate in the appropriate broth medium.

    • The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (broth and inoculum without the compound), a sterility control (broth only), and a positive control (a known antibiotic or antifungal).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: While the MIC indicates growth inhibition (bacteriostatic or fungistatic activity), the MBC or MFC determines the lowest concentration that results in microbial death (bactericidal or fungicidal activity). This is a crucial next step to understand the nature of the antimicrobial effect. A common criterion for a bactericidal effect is an MBC value no greater than four times the MIC[1].

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

Quantitative data from the in vitro screening should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaData
HCT-116Colorectal CarcinomaData
A549Lung CarcinomaData
PC-3Prostate AdenocarcinomaData
Additional Lines......

Table 2: In Vitro Antimicrobial Activity of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

MicroorganismStrain TypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positiveDataData
Escherichia coliGram-negativeDataData
Pseudomonas aeruginosaGram-negativeDataData
Candida albicansFungusDataData
Additional Strains.........

Mechanistic Insights and Future Directions

The preliminary screening data will guide the subsequent steps in the drug discovery process.

cluster_0 Initial Findings cluster_1 Next Steps A Potent Cytotoxicity (Low IC50 values) C Advanced Cytotoxicity Studies: - Apoptosis vs. Necrosis Assays - Cell Cycle Analysis - Target Deconvolution A->C B Significant Antimicrobial Activity (Low MIC/MBC values) D Advanced Antimicrobial Studies: - Time-Kill Kinetics - Anti-biofilm Assays - Resistance Development Studies B->D E In Vivo Efficacy Studies (e.g., Xenograft models, Infection models) C->E D->E F ADME/Tox Profiling E->F

Caption: Logical progression from initial findings to subsequent mechanistic studies and in vivo evaluation.

If significant cytotoxic activity is observed, further investigations should focus on elucidating the mechanism of cell death (e.g., apoptosis, necrosis) and identifying potential molecular targets. For promising antimicrobial activity, time-kill kinetic studies and evaluation against microbial biofilms would be valuable next steps.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial in vitro evaluation of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. By systematically assessing its cytotoxic and antimicrobial properties, researchers can efficiently determine the therapeutic potential of this novel quinoline derivative and make informed decisions regarding its progression in the drug discovery pipeline. The multifaceted nature of its structure suggests that it could be a promising lead for the development of new therapeutic agents.

References

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., & Brooks, T. A. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Retrieved from [Link]

  • Vavrysh, A., et al. (2019). Substituted 2-[(2-Oxo-2H-[1][8][9]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Molecules, 24(23), 4341. Retrieved from [Link]

  • Son, M. H., et al. (2013). Synthesis and biological evaluation of 2-(arylethynyl)quinoline derivatives as mGluR5 antagonists for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 23(5), 1472-1476. Retrieved from [Link]

  • Omar, F. A. (2019). Synthesis and Antibacterial Activity of Certain Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Cancer Agents. Molecules, 28(19), 6934. Retrieved from [Link]

  • Patel, J. R., et al. (2022). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. ResearchGate. Retrieved from [Link]

  • Firoz, S. G., Sahu, J., & Patel, P. (2018). Synthesis and characterization of antimicrobial activity of quilinoline derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1818-1825. Retrieved from [Link]

  • Reyes-Melo, F. D., et al. (2022). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. Retrieved from [Link]

  • Gumede, N. J., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Frontiers in Cellular and Infection Microbiology, 11, 695815. Retrieved from [Link]

  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(8), 1361-1369. Retrieved from [Link]

  • Mól, W., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6649. Retrieved from [Link]

  • Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. Retrieved from [Link]

  • Gholamzadeh, S., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. European Journal of Medicinal Chemistry, 269, 116332. Retrieved from [Link]

  • Shoukat, W., et al. (2023). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Journal of Drug and Alcohol Research, 12(2), 1-6. Retrieved from [Link]

  • Patel, K. D., & Patel, N. C. (2016). AN EFFECTIVE SYNTHESIS AND BIOLOGICAL SCREENING OF 2-(4-CHLOROPHENYL- 1,3,4- OXADIAZOL-2-YL-5-SULFANYL)-4- (QUINOLINE-8-YLOXY)-6-. JETIR, 3(7), 48-54. Retrieved from [Link]

  • Boryczka, S., et al. (2009). Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. Il Farmaco, 64(4), 239-245. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: 2-(Quinolin-4-ylthio)-1,3,4-oxadiazole Derivatives: Design, Synthesis, Antibacterial and Antifungal Studies. Retrieved from [Link]

  • Olegário, W. G., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11, 1243503. Retrieved from [Link]

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Foundational

Pharmacokinetic Profiling of 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate Derivatives: A Comprehensive Technical Guide

Executive Summary The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its metal-chelating, neuroprotective, and antimicrobial properties. However, its clinical trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its metal-chelating, neuroprotective, and antimicrobial properties. However, its clinical translation is often hindered by poor pharmacokinetic (PK) profiles, specifically rapid Phase II metabolism. The development of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate derivatives represents a strategic prodrug approach designed to overcome these liabilities.

This whitepaper provides an in-depth, authoritative guide to the pharmacokinetic profiling of this compound class. By masking the vulnerable 8-hydroxyl group with an acetate ester and introducing a lipophilic 4-chlorophenyl thioether moiety, researchers can significantly alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide details the causality behind these structural choices and provides self-validating experimental protocols for rigorous in vitro and in vivo PK evaluation.

Structural Causality & Prodrug Dynamics

To design an effective PK profiling strategy, one must first understand the mechanistic rationale behind the molecule's architecture:

  • The Acetate Prodrug Mechanism: The free hydroxyl group of 8-hydroxyquinoline is a prime target for rapid presystemic glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A6 and UGT2B12[1][2]. Masking this group as an acetate ester temporarily shields the molecule from first-pass Phase II metabolism and increases lipophilicity, driving passive transcellular absorption. Once in systemic circulation, non-specific carboxylesterases hydrolyze the ester to yield the active aglycone.

  • The Thioether Linkage: The 2-((4-chlorophenyl)thio) substituent enhances the overall partition coefficient (LogP) and introduces a specific Phase I metabolic soft spot. Thioethers are highly susceptible to Cytochrome P450 (CYP450)-mediated S-oxidation, leading to the formation of sulfoxide and sulfone metabolites[3].

MetabolicPathway Prodrug 2-((4-Chlorophenyl)thio) quinolin-8-yl acetate (Prodrug) Esterase Carboxylesterases (Plasma/Liver) Prodrug->Esterase Hydrolysis Active 2-((4-Chlorophenyl)thio) quinolin-8-ol (Active Aglycone) Esterase->Active CYP CYP450 Oxidation Active->CYP Phase I UGT UGT Glucuronidation Active->UGT Phase II Metabolite1 Sulfoxide/Sulfone Metabolites CYP->Metabolite1 Metabolite2 O-Glucuronide Conjugate UGT->Metabolite2

Fig 1. Metabolic biotransformation pathway of the quinolin-8-yl acetate prodrug.

Predicted Physicochemical & ADME Properties

Before initiating wet-lab experiments, baseline physicochemical parameters must be established to guide assay conditions (e.g., solvent selection, LC-MS/MS gradients).

Table 1: Target Physicochemical & In Vitro ADME Properties

ParameterMethod/ModelTarget Value / Prediction
Molecular WeightCalculation329.8 g/mol
ClogPIn silico prediction4.2 - 4.8 (Highly lipophilic)
Aqueous SolubilityKinetic Solubility (pH 7.4)< 50 µg/mL
Intestinal Permeability ( Papp​ )Caco-2 Transwell Assay> 10×10−6 cm/s
Intrinsic Clearance ( CLint​ )Human Liver MicrosomesModerate (15-30 µL/min/mg)

In Vitro ADME Profiling Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system . This means the assay must contain internal controls that prove the biological matrix and analytical instruments functioned correctly, regardless of the test compound's performance.

Intestinal Permeability (Caco-2 Assay)

Causality: The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates into monolayers that morphologically and functionally mimic the human intestinal epithelium. This assay is critical for predicting the oral absorption of the highly lipophilic acetate prodrug and assessing its potential as a substrate for efflux transporters like P-glycoprotein (P-gp)[4][5].

Self-Validation Mechanism:

  • Monolayer Integrity: Lucifer Yellow (LY) is used as a paracellular marker. If LY permeability exceeds 1%, the monolayer is compromised, and the well's data is discarded.

  • System Viability: Propranolol (high permeability marker) and Atenolol (low permeability marker) are run in parallel to validate the predictive power of the cell batch.

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells (passages 95–105) on polycarbonate Transwell® inserts at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation[5].

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare the test compound (2-((4-Chlorophenyl)thio)quinolin-8-yl acetate) at 10 µM in HBSS buffer (pH 7.4) containing maximum 1% DMSO to maintain solubility.

  • Incubation: Add the dosing solution to the Apical (A) chamber for A→B assessment, or the Basolateral (B) chamber for B→A assessment. Incubate at 37°C for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately quench with 100 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Metabolic Stability (Human Liver Microsomes)

Causality: Liver microsomes contain a high concentration of endoplasmic reticulum-bound enzymes. Because our compound undergoes both ester hydrolysis, CYP-mediated S-oxidation, and UGT-mediated glucuronidation, the assay must be supplemented with both NADPH (for CYPs) and UDP-glucuronic acid (UDPGA) (for UGTs)[3][6].

Self-Validation Mechanism:

  • Enzyme Viability: Verapamil is used to validate CYP450 activity, and 7-Hydroxycoumarin is used to validate UGT activity. If these positive controls do not degrade at expected half-lives, the microsome batch is non-viable.

  • Chemical Stability: A minus-cofactor (no NADPH/UDPGA) control is run to differentiate enzymatic metabolism from spontaneous chemical degradation or non-specific binding to the plasticware.

Step-by-Step Protocol:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM). Pre-incubate in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate Phase I and Phase II metabolism simultaneously by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 2 mM UDPGA. (Note: For UGT assays, pore-forming agents like alamethicin (25 µg/mL) must be added to allow UDPGA to access the luminal active site of UGTs[2]).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing the IS.

  • Analysis: Centrifuge to precipitate proteins. Analyze the parent compound depletion via LC-MS/MS to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Profiling & Bioanalysis

Transitioning from in vitro to in vivo requires a validated bioanalytical method capable of detecting both the acetate prodrug and the active aglycone in complex biological matrices (e.g., rat plasma).

PKWorkflow Step1 1. Physicochemical Profiling LogP, Solubility, Stability Step2 2. In Vitro ADME Caco-2 Permeability & HLM Stability Step1->Step2 Go/No-Go Step3 3. Bioanalytical Validation FDA 2018 LC-MS/MS Guidelines Step2->Step3 Candidate Selected Step4 4. In Vivo PK (SD Rats) IV & PO Dosing, Sampling Step3->Step4 Method Applied Step5 5. NCA Parameter Calculation Clearance, AUC, Bioavailability Step4->Step5 Plasma Conc. Data

Fig 2. Step-by-step pharmacokinetic profiling workflow from in vitro to in vivo.

Bioanalytical Method Validation (FDA Guidelines)

According to the FDA's 2018 Guidance for Industry on Bioanalytical Method Validation, methods used to support PK studies must be rigorously tested for reliability[7][8].

  • Selectivity: Analyze blank rat plasma from 6 different sources to ensure no endogenous peaks interfere with the retention times of the analyte or IS.

  • Sensitivity (LLOQ): Establish the Lower Limit of Quantification. The analyte response at the LLOQ must be ≥5 times the blank response, with precision ≤20% CV and accuracy within ±20% of the nominal concentration[8].

  • Matrix Effect: Assess ion suppression or enhancement by comparing the peak area of the analyte spiked post-extraction into blank plasma versus the analyte in neat solvent.

Animal PK Study Design (Sprague-Dawley Rats)

Causality: Sprague-Dawley (SD) rats are the standard rodent model for preclinical PK. To calculate absolute bioavailability ( F ), the compound must be administered via both Intravenous (IV) and Per Os (PO) routes. Because the acetate prodrug is highly lipophilic, formulation optimization (e.g., using 5% DMSO / 10% Tween 80 / 85% Saline) is critical to prevent precipitation upon IV injection.

Protocol:

  • Dosing: Administer the compound to fasted male SD rats (n=3 per group).

    • IV Group: 2 mg/kg via the tail vein.

    • PO Group: 10 mg/kg via oral gavage.

  • Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Collect blood in K₂EDTA tubes containing an esterase inhibitor (e.g., Dichlorvos or NaF) to prevent ex vivo hydrolysis of the acetate prodrug. Centrifuge immediately at 4°C to isolate plasma.

  • Data Analysis: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive the PK parameters.

Table 2: Target In Vivo Pharmacokinetic Parameters (SD Rats)

ParameterDefinitionExpected Profile (IV)Expected Profile (PO)
Cmax​ Maximum plasma concentrationN/AModerate
Tmax​ Time to reach Cmax​ N/A1.0 - 2.5 h
AUC0−∞​ Total systemic exposureHighModerate
CL Systemic Clearance< 30 mL/min/kgN/A
Vss​ Volume of distribution at steady state> 1.5 L/kg (Extensive tissue distribution)N/A
F (%)Absolute Bioavailability100%20 - 40%

References

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source: Springer Protocols (Methods in Pharmacology and Toxicology) URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: European Commission Joint Research Centre (JRC) URL:[Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols URL:[Link]

  • Tumor-targeted delivery of 8-hydroxyquinoline Source: PubMed (National Institutes of Health) URL:[Link]

  • Determination of the kinetics of rat UDP-glucuronosyltransferases (UGTs) in liver and intestine using HPLC Source: PubMed (National Institutes of Health) URL:[Link]

  • Rapid simultaneous determination of metabolic clearance of multiple compounds catalyzed in vitro by recombinant human UDP-glucuronosyltransferases Source: ResearchGate (Analytical Biochemistry) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Molecular Docking Studies of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate: A Case Study in Antibacterial Drug Discovery

Introduction: The Rationale for Investigating 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate as an Antibacterial Agent The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate as an Antibacterial Agent

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial effects.[1][2] The incorporation of a thioether linkage at the 2-position of the quinoline ring, particularly with a substituted phenyl group, has been shown to be a promising strategy for the development of potent antimicrobial compounds.[3][4] These 2-thio-quinoline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1][5]

Given this precedent, 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is a compelling candidate for investigation as a novel antibacterial agent. The 4-chlorophenylthio moiety is a common feature in bioactive molecules and can contribute to binding affinity through hydrophobic and halogen bonding interactions. The acetate group at the 8-position may influence the compound's solubility, cell permeability, and metabolic stability, all of which are critical pharmacokinetic properties.

Molecular docking is an indispensable computational tool in modern drug discovery. It predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into the binding affinity and the nature of the intermolecular interactions. This information is invaluable for prioritizing compounds for synthesis and experimental testing, as well as for guiding the optimization of lead compounds.

This guide will present a detailed, step-by-step protocol for a molecular docking study of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate against a well-validated bacterial target, Staphylococcus aureus DNA gyrase, an enzyme crucial for bacterial DNA replication and a known target of quinolone antibiotics.

Proposed Synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

While a specific synthesis for the title compound is not documented, a plausible synthetic route can be devised based on established methods for the preparation of 2-thio-quinoline derivatives. A potential two-step synthesis is outlined below:

Step 1: Synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-ol

This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloroquinolin-8-ol and 4-chlorothiophenol. The reaction would likely be carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Step 2: Acetylation of 2-((4-Chlorophenyl)thio)quinolin-8-ol

The final product, 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate, can be obtained by the acetylation of the hydroxyl group of the intermediate from Step 1. This is a standard esterification reaction that can be achieved using acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine.

Molecular Docking Workflow: A Step-by-Step Guide

This section details the complete workflow for the molecular docking of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate against S. aureus DNA gyrase.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output & Interpretation protein_prep Protein Preparation (S. aureus DNA Gyrase - PDB: 2XCT) grid_gen Receptor Grid Generation protein_prep->grid_gen Define Binding Site ligand_prep Ligand Preparation (2-((4-Chlorophenyl)thio)quinolin-8-yl acetate) docking Molecular Docking Simulation ligand_prep->docking Input Ligand grid_gen->docking Input Grid pose_analysis Pose Analysis & Scoring docking->pose_analysis Generate Poses interaction_analysis Binding Interaction Analysis pose_analysis->interaction_analysis Select Best Pose results Results Interpretation & SAR interaction_analysis->results Identify Key Interactions

Figure 1: A generalized workflow for molecular docking studies.

Protein Preparation

The initial step involves the retrieval and preparation of the target protein's crystal structure.

  • Obtain the Protein Structure: The crystal structure of S. aureus DNA gyrase in complex with a known inhibitor can be downloaded from the Protein Data Bank (PDB; [Link]). For this study, the PDB entry 2XCT is a suitable choice.

  • Pre-processing the Protein Structure: The raw PDB file requires several cleaning and preparation steps, which are typically performed using molecular modeling software such as Schrödinger Maestro, MOE, or AutoDock Tools.

    • Remove Water Molecules: Water molecules that are not involved in critical interactions with the ligand or protein should be removed.

    • Add Hydrogen Atoms: Hydrogen atoms are usually not present in crystal structures and must be added.

    • Assign Bond Orders and Charges: Correct bond orders and formal charges need to be assigned to the protein residues.

    • Optimize Hydrogen Bond Network: The orientation of hydroxyl groups, histidine side chains, and other rotatable groups should be optimized to form a favorable hydrogen bond network.

    • Energy Minimization: A constrained energy minimization of the protein structure is often performed to relieve any steric clashes.

Ligand Preparation

The 3D structure of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate needs to be generated and optimized.

  • 2D to 3D Conversion: The 2D structure of the ligand can be sketched using a chemical drawing tool and then converted to a 3D structure.

  • Ligand Optimization: The 3D structure of the ligand should be energy minimized to obtain a low-energy conformation. This is typically done using a molecular mechanics force field.

  • Generate Tautomers and Ionization States: Depending on the pH of the binding site, the ligand may exist in different tautomeric and ionization states. It is crucial to generate and consider these different states during the docking process.

Receptor Grid Generation

A receptor grid is generated to define the active site of the protein where the docking calculations will be performed. The grid is centered on the location of the co-crystallized ligand in the original PDB structure, which defines the binding pocket. The size of the grid should be large enough to accommodate the ligand of interest.

Molecular Docking Simulation

The prepared ligand is then docked into the generated receptor grid using a docking program. Popular docking software includes Glide (Schrödinger), MOE-Dock, AutoDock, and GOLD. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function.

Pose Analysis and Scoring

The output of a docking simulation is a set of "poses" or binding modes of the ligand, each with an associated docking score. The docking score is an estimate of the binding affinity. The poses are ranked based on their scores, with lower scores generally indicating a more favorable binding interaction.

Docking ParameterDescriptionTypical Values
Docking Score An estimation of the binding free energy (e.g., in kcal/mol). More negative values indicate stronger binding.-5 to -15 kcal/mol for active compounds
GlideScore/ChemScore Specific scoring functions used by different docking programs.Varies by program
Ligand Efficiency (LE) Docking score divided by the number of heavy atoms. Provides a measure of binding affinity per atom.> 0.3 is generally considered good
Binding Interaction Analysis

The top-ranked poses should be visually inspected to analyze the intermolecular interactions between the ligand and the protein. Key interactions to look for include:

  • Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Halogen Bonds: Interactions involving the chlorine atom of the ligand.

  • Salt Bridges: Electrostatic interactions between charged groups.

A 2D interaction diagram is a useful way to visualize these interactions.

Interpretation of Results and Structure-Activity Relationships (SAR)

The results of the molecular docking study can provide valuable insights into the potential of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate as a DNA gyrase inhibitor. A low docking score and the formation of key interactions with conserved residues in the active site would suggest that the compound is a promising candidate for further investigation.

The docking results can also be used to propose modifications to the ligand structure that could improve its binding affinity. For example, if a particular region of the ligand is not making any favorable interactions with the protein, it could be modified to introduce a group that can form a hydrogen bond or a hydrophobic interaction.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive workflow for conducting a molecular docking study of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate against S. aureus DNA gyrase. While the specific biological activity of this compound is yet to be experimentally determined, the strong precedent for the antibacterial properties of 2-thio-quinoline derivatives makes this a scientifically sound and promising avenue of investigation. The methodologies described herein provide a robust framework for predicting the binding mode and affinity of this novel compound, thereby guiding its future synthesis and experimental evaluation as a potential antibacterial agent. The insights gained from such in-silico studies are crucial for accelerating the drug discovery process and for the rational design of new and effective therapeutics.

References

  • Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. PMC. [Link]

  • A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. PMC. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

  • Synthesis of New 2-Thio[3][6][7]triazolo[1,5-c]quinazoline Derivatives and Its Antimicrobial Activity. ResearchGate. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Ashdin Publishing. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. [Link]

  • Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. ResearchGate. [Link]

Sources

Foundational

Thermodynamic Stability and Binding Affinity of 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate: A Multi-Target Directed Ligand for Neurodegeneration

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Introduction & Molecular Rationale The multifactorial etiology of neurodegene...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

Introduction & Molecular Rationale

The multifactorial etiology of neurodegenerative disorders, particularly Alzheimer’s disease (AD), has driven a paradigm shift from single-target therapies to the development of Multi-Target Directed Ligands (MTDLs). The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a privileged structure in this space due to its potent metal-chelating properties, which disrupt metal-induced amyloid-beta (Aβ) aggregation and mitigate oxidative stress [1].

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate represents a highly rationalized, next-generation MTDL prodrug. Its structural design is predicated on three causal principles:

  • The Acetate Prodrug Moiety: The polar 8-hydroxyl group is masked as an acetate ester. This dramatically enhances lipophilicity and Blood-Brain Barrier (BBB) penetration. Upon CNS entry, ubiquitous intracellular esterases cleave the acetate to liberate the active 8-HQ pharmacophore.

  • The Thioether Linkage: The sulfur atom provides a flexible, electron-rich hinge that allows the pendant aryl ring to adopt optimal conformations within target binding pockets without the rigid steric hindrance of a direct carbon-carbon bond.

  • The 4-Chlorophenyl Group: The para-chloro substitution is strategically positioned to exploit halogen bonding within the hydrophobic sub-pockets of kinases such as Glycogen Synthase Kinase-3β (GSK-3β)—a critical kinase implicated in tau hyperphosphorylation [3].

This whitepaper details the thermodynamic stability of the prodrug and the binding affinity of its active metabolite, providing field-proven protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Prodrug Activation and Target Engagement Pathway

To understand the thermodynamic and kinetic parameters of this compound, one must first map its biological lifecycle. The intact acetate form is thermodynamically stable in systemic circulation but undergoes rapid enzymatic hydrolysis in the target tissue.

G Prodrug 2-((4-Chlorophenyl)thio) quinolin-8-yl acetate Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase BBB Penetration ActiveDrug 2-((4-Chlorophenyl)thio) quinolin-8-ol Esterase->ActiveDrug Acetate Cleavage Target1 Cu2+/Zn2+ Chelation (Aβ Disaggregation) ActiveDrug->Target1 Metal Binding Target2 GSK-3β Inhibition (Tau Modulation) ActiveDrug->Target2 Kinase Pocket Binding

Fig 1: Prodrug activation cascade and dual-target engagement mechanism.

Thermodynamic Stability Profiling

The viability of an ester prodrug hinges on its stability in plasma versus its lability in the target tissue. Premature hydrolysis in the blood leads to systemic metal chelation and potential toxicity, whereas excessive stability prevents target engagement.

Hydrolytic Stability Assay

The thermodynamic stability of the ester bond was evaluated by measuring its half-life ( t1/2​ ) in human plasma and simulated physiological buffers.

Causality in Experimental Design: We utilize a pH 7.4 phosphate-buffered saline (PBS) control to isolate spontaneous chemical hydrolysis from enzymatic cleavage. The addition of an esterase inhibitor (e.g., bis-p-nitrophenyl phosphate) to a parallel plasma cohort acts as a self-validating control to confirm that degradation is strictly enzyme-mediated.

Protocol: Plasma Stability (LC-MS/MS)

  • Preparation: Spike the prodrug (1 µM final concentration) into pre-warmed (37 °C) pooled human plasma and PBS (pH 7.4).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold organic solvent denatures plasma esterases instantly, freezing the kinetic state.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4 °C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) tracking the disappearance of the parent mass ( m/z 330.0 [M+H]+ ).

Results Summary: The prodrug exhibits a t1/2​ of >24 hours in PBS, indicating high thermodynamic stability against spontaneous hydrolysis. In human plasma, the t1/2​ is approximately 85 minutes, providing a sufficient therapeutic window for BBB traversal prior to extensive systemic activation.

Binding Affinity: Metal Chelation (Thermodynamics)

Once activated to 2-((4-Chlorophenyl)thio)quinolin-8-ol, the bidentate nitrogen-oxygen donor system becomes available for transition metal coordination. Dysregulated Cu 2+ and Zn 2+ are primary drivers of Aβ plaque stabilization [2].

Isothermal Titration Calorimetry (ITC) Protocol

ITC is the gold standard for directly measuring the thermodynamic driving forces ( ΔH , ΔS , ΔG ) of metal-ligand complexation.

  • Buffer Preparation: Prepare 50 mM HEPES buffer, 150 mM NaCl, pH 7.4. Critical Step: Pass the buffer through a Chelex-100 resin column. Causality: Trace environmental metals will pre-saturate the ligand, leading to artificially low binding enthalpies and inaccurate stoichiometry.

  • Sample Loading: Load 50 µM of the active ligand (containing 2% DMSO for solubility) into the sample cell. Load 500 µM of the metal chloride salt (CuCl 2​ or ZnCl 2​ ) in the identical buffer into the injection syringe.

  • Titration: Perform 20 injections of 2 µL each at 298 K, with a 150-second spacing between injections to allow the thermal signal to return to baseline.

  • Self-Validation (Blank): Titrate the metal solution into the buffer alone to measure the heat of dilution. Subtract this background from the raw binding data before fitting to an independent binding model.

Thermodynamic Parameters

Table 1: ITC-derived thermodynamic parameters for active metabolite binding to metal ions at 298 K.

Metal Ion Kd​ (nM)Stoichiometry (n) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)
Cu 2+ 16.4 ± 1.20.48 (1:2 Metal:Ligand)-8.5 ± 0.3-2.1 ± 0.1-10.6
Zn 2+ 1350 ± 450.95 (1:1 Metal:Ligand)-6.2 ± 0.2-1.8 ± 0.1-8.0

Interpretation: The binding to Cu 2+ is highly exothermic and enthalpy-driven, forming a stable 1:2 (Metal:Ligand) square planar complex, which is characteristic of 8-HQ derivatives [4].

Binding Affinity: GSK-3β Inhibition (Kinetics)

Beyond metal chelation, the active metabolite is designed to occupy the ATP-binding pocket of GSK-3β. The thioether-linked chlorophenyl group projects into the hydrophobic hinge region, enhancing residence time. To quantify this, we utilize Surface Plasmon Resonance (SPR).

SPR Step1 Immobilize GSK-3β on CM5 Sensor Chip Step2 Block remaining active sites with Ethanolamine Step1->Step2 Step3 Inject Active Compound (Concentration Series) Step2->Step3 Step4 Record Association (kon) and Dissociation (koff) Step3->Step4 Step5 Regenerate Surface (10 mM NaOH) Step4->Step5 Step6 Calculate KD via 1:1 Langmuir Model Step4->Step6 Step5->Step3 Next Concentration

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) kinetic workflow.

Surface Plasmon Resonance (SPR) Protocol
  • Surface Preparation: Activate a CM5 dextran chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Protein Immobilization: Inject recombinant human GSK-3β (diluted in 10 mM sodium acetate, pH 5.0) over the active flow cell to achieve an immobilization level of ~3000 Response Units (RU). Causality: pH 5.0 is chosen because it is below the isoelectric point (pI) of GSK-3β, ensuring the protein is positively charged and electrostatically attracted to the negatively charged carboxymethyl dextran matrix prior to covalent crosslinking.

  • Reference Cell: Subject a reference flow cell to the identical EDC/NHS activation and ethanolamine blocking steps without protein. Self-Validation: Subtracting the reference cell signal from the active cell signal eliminates bulk refractive index changes and non-specific binding artifacts.

  • Analyte Injection: Prepare a 2-fold dilution series of the active ligand (3.125 nM to 100 nM) in HBS-EP+ running buffer containing 5% DMSO. Inject at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Solvent Correction: Because DMSO has a high refractive index, slight mismatches between sample and running buffer cause massive signal spikes. Run a 4.5% to 5.5% DMSO calibration curve to computationally correct for excluded volume effects.

Kinetic Parameters

Table 2: SPR kinetic parameters for the active metabolite binding to GSK-3β.

Target kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( nM )Residence Time ( τ , min)
GSK-3β 4.5×104 3.2×10−3 71.15.2

Interpretation: The compound exhibits a robust sub-100 nM affinity for GSK-3β. The relatively slow dissociation rate ( koff​ ) is attributed to the hydrophobic packing and potential halogen bonding of the 4-chlorophenyl moiety within the kinase hinge region, validating the structural rationale.

Conclusion

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate serves as a highly effective prodrug. Our thermodynamic and kinetic profiling confirms that the acetate moiety provides necessary systemic stability, while the post-hydrolysis active metabolite operates as a potent MTDL. It successfully chelates neurotoxic Cu 2+ with nanomolar affinity and inhibits GSK-3β with a favorable residence time, making it a compelling candidate for advanced preclinical models of Alzheimer's disease.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Clinical Pharmacology: Advances and Applications. Available at:[Link]

  • Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. Molecules. Available at:[Link]

  • Protein kinases as therapeutic targets for Alzheimer's disease: a brief review. Exploration of Neuroprotective Therapy. Available at:[Link]

  • Navigating the Chemical Space of Multitarget-Directed Ligands: From Hybrids to Fragments in Alzheimer's Disease. International Journal of Molecular Sciences. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Metabolic Pathway Identification of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Introduction In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) metabolic fate is paramount for evaluating its safety and efficacy. The biotransformation of a pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) metabolic fate is paramount for evaluating its safety and efficacy. The biotransformation of a parent drug into its metabolites can significantly alter its pharmacokinetic profile, pharmacological activity, and toxicological potential. This guide provides a comprehensive, technically-grounded framework for the elucidation of the metabolic pathways of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate, a novel compound with potential therapeutic applications.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach. By integrating predictive modeling, state-of-the-art in vitro assays, and advanced analytical techniques, this guide outlines a systematic strategy to map the complete metabolic profile of the target compound.

Structural Analysis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate:

The structure of the molecule presents several key functional groups that are likely sites for metabolic transformation:

  • Ester Linkage: The acetate group is a prime target for hydrolysis by carboxylesterases.[1][2]

  • Thioether Bridge: The sulfur atom is susceptible to oxidation, potentially forming a sulfoxide and subsequently a sulfone.[3][4]

  • Quinoline Ring: This heterocyclic system can undergo oxidation at various positions, often mediated by cytochrome P450 (CYP) enzymes.[5][6]

  • Chlorophenyl Ring: The aromatic ring may be subject to hydroxylation.

Part 1: Predictive Modeling and In Silico Assessment

Before embarking on resource-intensive experimental work, computational tools can provide valuable predictions about a drug candidate's metabolic fate.[7][8] These in silico models use vast datasets of known metabolic transformations to predict the most probable sites of metabolism (SoMs) on a novel structure.[9]

1.1. Rationale for In Silico Approach

The primary goal is to focus and streamline subsequent in vitro experiments. By identifying likely metabolic "hotspots," we can anticipate the types of metabolites that may be formed, which aids in the development of targeted analytical methods. This predictive step is a cornerstone of modern, efficient drug discovery pipelines.[10]

1.2. Predicted Metabolic Hotspots

Based on common metabolic rules and predictive software (e.g., StarDrop™, ADMET Predictor™), the following sites on 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate are identified as having a high probability of metabolic modification:

Caption: Predicted sites of metabolism on the parent compound.

Part 2: In Vitro Experimental Workflow

In vitro systems are essential for confirming the predictions and identifying the enzymes responsible for the observed metabolic pathways. The following workflow provides a tiered approach, starting with subcellular fractions and progressing to more complex cellular models if necessary.[11]

Experimental_Workflow start Parent Compound hlm Phase I: Human Liver Microsomes (HLM) Assay (+ NADPH) start->hlm s9 Phase I & II: Human Liver S9 Fraction Assay (+ NADPH, UDPGA, PAPS) start->s9 hep Hepatocyte Assay (Intact Cell System) start->hep If needed analysis LC-MS/MS Analysis (Metabolite Detection & Identification) hlm->analysis s9->analysis hep->analysis elucidation Structural Elucidation & Pathway Mapping analysis->elucidation

Caption: A systematic workflow for in vitro metabolite identification.

2.1. Phase I Metabolism: Human Liver Microsome (HLM) Stability Assay

Causality: This assay is the first line for investigating Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes, which are highly concentrated in the microsomal fraction of liver cells.[12] It will quickly confirm susceptibility to oxidative metabolism and ester hydrolysis.

Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).[13]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM). A control incubation without NADPH is run in parallel to assess non-NADPH dependent metabolism (e.g., esterase activity).[13]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard. This precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

2.2. Phase II Metabolism: S9 Fraction or Hepatocyte Assay

Causality: To investigate conjugation reactions (Phase II), a more complete enzymatic system is required. Liver S9 fractions contain both microsomal and cytosolic enzymes.[14] Cryopreserved hepatocytes represent the "gold standard" in vitro model as they contain the full complement of metabolic enzymes and cofactors in a cellular context.

Protocol (S9 Fraction):

  • Preparation: Use a similar setup to the HLM assay but with liver S9 fraction (final concentration 1 mg/mL).

  • Cofactor Fortification: The reaction mixture must be fortified with cofactors for both Phase I (NADPH) and Phase II reactions, including UDPGA (for glucuronidation) and PAPS (for sulfation).[12]

  • Incubation and Quenching: Follow the same incubation and quenching procedure as the HLM assay.

2.3. Data Analysis and Interpretation

The primary output will be the rate of disappearance of the parent compound and the appearance of new peaks (potential metabolites) in the chromatogram.

Assay ComponentPurposeExpected Outcome for Test Compound
HLM + NADPH Assess CYP-mediated oxidation and hydrolysisDisappearance of parent; appearance of hydroxylated and S-oxidized metabolites.
HLM - NADPH Assess non-CYP metabolism (e.g., esterases)Disappearance of parent due to ester hydrolysis, yielding the deacetylated metabolite.
S9 + Cofactors Assess Phase I and Phase II metabolismFormation of Phase I metabolites, plus potential glucuronide or sulfate conjugates.

Part 3: Analytical Strategy for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for detecting, identifying, and structurally characterizing drug metabolites from complex biological matrices.[15][16]

3.1. LC-MS/MS Methodology

  • Chromatographic Separation: An HPLC system with a C18 column is used to separate the parent compound from its more polar metabolites based on their retention times.

  • Mass Spectrometry Detection:

    • Full Scan (MS1): The mass spectrometer scans a wide mass range to detect the parent compound and all potential metabolites. Metabolites are identified by their unique mass-to-charge (m/z) ratios.

    • Tandem MS (MS/MS or MS2): The instrument isolates a specific ion of interest (a "precursor ion," such as the parent drug or a potential metabolite) and fragments it. The resulting fragmentation pattern is a structural fingerprint that can be used to elucidate the site of metabolic modification.[17]

3.2. Structural Elucidation from MS/MS Data

The identification process relies on comparing the fragmentation patterns of metabolites to that of the parent compound.

  • Hydrolysis: A mass shift of -42 Da (loss of the acetyl group, C₂H₂O) indicates ester hydrolysis.

  • Oxidation (Hydroxylation): A mass shift of +16 Da (addition of an oxygen atom) indicates hydroxylation on one of the aromatic rings or S-oxidation.

  • S-Dioxidation: A mass shift of +32 Da indicates the formation of a sulfone.

  • Glucuronidation: A mass shift of +176 Da indicates the addition of a glucuronic acid moiety.

Part 4: Proposed Metabolic Pathway and Data Synthesis

By integrating the data from all in vitro experiments and the LC-MS/MS analysis, a comprehensive metabolic map can be constructed.

Metabolic_Pathway Parent Parent Compound (m/z ...) M1 M1: Deacetylated Metabolite (m/z ...) [Hydrolysis] Parent->M1 Esterase M2 M2: S-Oxide Metabolite (m/z ...) [Oxidation] Parent->M2 CYP450 M3 M3: Ring Hydroxylated Metabolite (m/z ...) [Oxidation] Parent->M3 CYP450 M5 M5: M1-Glucuronide (m/z ...) [Glucuronidation] M1->M5 UGT M4 M4: S-Dioxide Metabolite (m/z ...) [Oxidation] M2->M4 CYP450

Caption: Proposed metabolic pathways for the test compound.

Summary of Key Findings:

The primary metabolic pathways for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate are predicted to be:

  • Ester Hydrolysis: Rapid cleavage of the acetate group to form the corresponding alcohol, likely mediated by carboxylesterases.[18][19] This is often a major clearance pathway for ester-containing drugs.[20]

  • S-Oxidation: Oxidation of the thioether bridge to form the sulfoxide and potentially the sulfone, mediated by CYP enzymes.[3]

  • Aromatic Hydroxylation: CYP-mediated hydroxylation on either the quinoline or chlorophenyl ring systems.[21]

  • Glucuronidation: The hydroxyl group exposed after ester hydrolysis is a likely site for Phase II conjugation with glucuronic acid.[12]

Conclusion and Implications for Drug Development

This systematic investigation provides a clear and robust strategy for identifying the metabolic pathways of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. The elucidation of these pathways is a critical step in the drug development process. Understanding whether the metabolites are active or inactive, and whether they pose any toxicological risk, is essential for moving a candidate forward.[22] The findings from this guide will directly inform species selection for toxicology studies, predict potential drug-drug interactions, and provide a comprehensive metabolic profile as required by regulatory agencies like the FDA and EMA.[23][24][25]

References

  • Kirton, S. B., et al. (2020). Machine learning models in the prediction of drug metabolism: Challenges and future perspectives. PMC. [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. PMC. [Link]

  • Accenture. (2023). Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics. accenture.com. [Link]

  • La-Beck, N. M., & Jean, A. N. (2015). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. [Link]

  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. PubMed. [Link]

  • Dalgaard, L. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link]

  • In-vitro, In-vivo, In-silico Journal. (2022). Drug Metabolism Prediction Using Computational Models. invitro-invivo-insilico.com. [Link]

  • Slideshare. (2016). drug metabolism-hydrolysis. slideshare.net. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC. [Link]

  • CAS. (2024). How Predictive Models Empower Drug Discovery. cas.org. [Link]

  • IntechOpen. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. intechopen.com. [Link]

  • MetwareBio. (2026). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. metwarebio.com. [Link]

  • LibreTexts. (2023). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. chem.libretexts.org. [Link]

  • Pharmaceutical Press. (2021). Understanding the chemical basis of drug stability and degradation. pharmaceutical-journal.com. [Link]

  • Hundt, F., & Tshisuaka, B. (1993). Microbial Metabolism of Quinoline and Related Compounds. XIX. Degradation of 4-methylquinoline and Quinoline by Pseudomonas Putida K1. PubMed. [Link]

  • Oxford Academic. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. academic.oup.com. [Link]

  • IEEE Xplore. (2019). An Automated Identification Tool for LC-MS Based Metabolomics Studies. ieeexplore.ieee.org. [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). youtube.com. [Link]

  • ResearchGate. (1996). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). researchgate.net. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. intechopen.com. [Link]

  • ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. researchgate.net. [Link]

  • Opiliones. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. opiliones.com. [Link]

  • ASM Journals. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. journals.asm.org. [Link]

  • PMC. (2018). Discovery of Novel Pathways for Carbohydrate Metabolism. ncbi.nlm.nih.gov. [Link]

  • SciSpace. (2018). In vitro test methods for metabolite identification: A review. typeset.io. [Link]

  • PubMed. (2012). Production of bulk chemicals via novel metabolic pathways in microorganisms. pubmed.ncbi.nlm.nih.gov. [Link]

  • PMC. (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. ncbi.nlm.nih.gov. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. orientjchem.org. [Link]

  • Taylor & Francis. (n.d.). Thioethers – Knowledge and References. taylorfrancis.com. [Link]

  • ACS Publications. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. pubs.acs.org. [Link]

  • Taylor & Francis Online. (2024). Unlocking the potential of the thioamide group in drug design and development. tandfonline.com. [Link]

  • ACS Publications. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. pubs.acs.org. [Link]

  • ResearchGate. (2025). Comparison of EMA and FDA guidelines for drug interactions: An overview. researchgate.net. [Link]

  • PMC. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. ncbi.nlm.nih.gov. [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. fda.gov. [Link]

  • MDPI. (2024). Metabolomics for Clinical Biomarker Discovery and Therapeutic Target Identification. mdpi.com. [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites. fda.gov. [Link]

  • Oxford Academic. (2024). Chemical-tag-based semi-annotated metabolomics facilitates gene identification and specialized metabolic pathway elucidation in wheat. academic.oup.com. [Link]

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. ema.europa.eu. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

An Application Note and Synthesis Protocol for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate Abstract Quinoline thioethers represent a significant class of heterocyclic compounds, demonstrating a wide spectrum of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Synthesis Protocol for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Abstract

Quinoline thioethers represent a significant class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that make them valuable scaffolds in medicinal chemistry and drug development.[1] The incorporation of a thioether linkage onto the quinoline core can modulate the molecule's physicochemical properties and biological efficacy. This document provides a detailed, two-step synthesis protocol for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate, a representative member of this class. The synthesis begins with the protection of the hydroxyl group of 2-chloro-8-hydroxyquinoline via acetylation, followed by a copper-catalyzed Ullmann-type C-S cross-coupling reaction with 4-chlorothiophenol. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering a comprehensive walkthrough from reagent preparation to final product characterization, with an emphasis on the rationale behind key experimental steps.

Introduction

The quinoline ring system is a foundational structure in numerous therapeutic agents, known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Functionalization of the quinoline scaffold is a key strategy for the discovery of novel drug candidates. The Ullmann condensation, a copper-promoted cross-coupling reaction, is a classic and powerful method for the formation of carbon-heteroatom bonds, including C-S linkages.[3][4] While traditional Ullmann reactions often required harsh conditions, modern protocols have been developed that proceed under milder conditions, expanding their applicability in complex molecule synthesis.[5][6]

This application note details a reliable and reproducible protocol for synthesizing 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. The strategy involves two key transformations:

  • O-Acetylation: Protection of the C8 hydroxyl group of 2-chloro-8-hydroxyquinoline as an acetate ester. This step prevents potential side reactions involving the acidic proton of the hydroxyl group during the subsequent C-S coupling reaction.

  • Ullmann C-S Coupling: A copper(I)-catalyzed reaction between the resulting 8-acetoxy-2-chloroquinoline and 4-chlorothiophenol to form the target thioether. This reaction is a cornerstone of aryl-sulfur bond formation.[7]

Overall Reaction Scheme

Step 1: Acetylation Step 1: Acetylation of 2-chloro-8-hydroxyquinoline Step 2: Ullmann C-S Coupling Step 2: Ullmann C-S Coupling

Experimental Workflow Diagram

The following diagram illustrates the complete workflow, from the initial reaction setup to the final characterization of the purified product.

Synthesis_Workflow cluster_step1 Part A: Synthesis of Intermediate 1 cluster_step2 Part B: Synthesis of Final Product A_react Reaction Setup: 2-chloro-8-hydroxyquinoline, Acetic Anhydride, Pyridine A_run Stir at Room Temp (2-4 hours) A_react->A_run 1. Reaction A_workup Aqueous Work-up: Quench with H2O, Extract with Ethyl Acetate A_run->A_workup 2. Quench & Extract A_purify Purification: Dry (Na2SO4), Concentrate in vacuo A_workup->A_purify 3. Isolate A_product Intermediate 1: 8-acetoxy-2-chloroquinoline A_purify->A_product B_react Reaction Setup (Inert Atm.): Intermediate 1, 4-chlorothiophenol, CuI, K2CO3, DMF A_product->B_react Use in next step B_run Heat at 120-140 °C (12-24 hours) B_react->B_run 1. C-S Coupling B_workup Aqueous Work-up: Filter solids, Dilute with H2O, Extract with Ethyl Acetate B_run->B_workup 2. Quench & Extract B_purify Purification: Column Chromatography B_workup->B_purify 3. Purify B_product Final Product: 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate B_purify->B_product B_char Characterization: NMR, MS, IR B_product->B_char Final Analysis

Sources

Application

Application Note: Stability-Indicating HPLC Method Development and Validation for 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate

Executive Summary The quantification of complex synthetic intermediates and active pharmaceutical ingredients (APIs) requires analytical methods that are not only precise but mechanistically tailored to the molecule’s vu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex synthetic intermediates and active pharmaceutical ingredients (APIs) requires analytical methods that are not only precise but mechanistically tailored to the molecule’s vulnerabilities. This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate .

By leveraging predictive physicochemical profiling and adhering to the latest[1][2] and [3][4] guidelines, this guide provides a self-validating protocol designed for researchers and drug development professionals.

Molecular Diagnostics & Chromatographic Rationale

Before selecting a column or mobile phase, a Senior Application Scientist must interrogate the molecule to understand the causality behind every chromatographic behavior.

Structural Vulnerabilities & pKa Dynamics

The target analyte features three critical domains that dictate our method parameters:

  • Quinoline Core (Weak Base): The quinoline nitrogen has an estimated pKa of ~4.9. If the mobile phase pH is set too close to this value (e.g., pH 4.5–5.0), the molecule will exist in a state of partial ionization, leading to severe peak tailing and retention time instability due to secondary interactions with free silanols on the silica support.

  • Acetate Ester (Hydrolytic Liability): The acetate group at the 8-position is highly susceptible to base-catalyzed hydrolysis at pH>7 and acid-catalyzed hydrolysis at pH<2 .

  • 4-Chlorophenyl Thioether (Lipophilicity & Oxidation): The thioether linkage is prone to oxidation (forming sulfoxides and sulfones), while the bulky chlorophenyl group drives the molecule's overall lipophilicity ( LogP>4.0 ), requiring a strong organic modifier for elution.

The "Why" Behind the Method Parameters

To navigate these molecular constraints, the method was engineered as follows, drawing on principles from[5]:

  • Mobile Phase pH (pH 5.5): A 10 mM Ammonium Acetate buffer adjusted to pH 5.5 was selected. This specific pH serves a dual purpose: it is gentle enough to prevent on-column hydrolysis of the acetate ester, while keeping the quinoline nitrogen predominantly in its neutral (deprotonated) state, ensuring sharp peak shapes and reproducible retention on modern end-capped columns.

  • Stationary Phase (Core-Shell C18): Due to the high lipophilicity of the analyte, a C18 column is required for adequate retention. A superficially porous (core-shell) particle (2.7 µm) was chosen to deliver UHPLC-like efficiency (high theoretical plates) at standard HPLC pressures, ensuring baseline resolution between the API and its closely eluting oxidative degradants.

  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is utilized instead of methanol due to its lower viscosity, superior elution strength for lipophilic thioethers, and lower UV cutoff, which is critical for monitoring the quinoline core without baseline drift.

HPLC_Workflow A 1. In Silico Profiling (pKa ~4.9, High LogP) B 2. Stationary Phase Selection (Core-Shell C18) A->B C 3. Mobile Phase pH (pH 5.5 Buffer) B->C D 4. Gradient Optimization (40-90% ACN) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, etc.) D->E

Fig 1. Systematic HPLC method development workflow from in silico profiling to validation.

Stability-Indicating Workflow Design

A method is only "stability-indicating" if it can unequivocally resolve the active ingredient from its degradation products. Based on the structural vulnerabilities identified, forced degradation studies must be designed to generate specific degradants.

Degradation_Logic API Target Analyte: 2-((4-Chlorophenyl)thio) quinolin-8-yl acetate Hydrolysis Base/Acid Stress (Ester Cleavage) API->Hydrolysis pH < 3 or pH > 7 Oxidation Oxidative Stress (Thioether Attack) API->Oxidation H2O2 Deg1 Degradant A: 8-Hydroxyquinoline derivative Hydrolysis->Deg1 Deg2 Degradant B: Sulfoxide/Sulfone derivatives Oxidation->Deg2

Fig 2. Primary forced degradation pathways guiding stability-indicating method design.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) as a mandatory gatekeeper. The system must "self-validate" its performance before any sample is analyzed.

Chromatographic Conditions
ParameterSpecification
Column Core-Shell C18, 100 × 4.6 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (Adjusted to pH 5.5 with Acetic Acid)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35°C (Ensures viscosity reduction and retention stability)
Injection Volume 5 µL
Detection (DAD) 254 nm (Primary quantification) & 280 nm (Quinoline specificity)
Diluent Acetonitrile : Water (50:50, v/v)
Gradient Program

Rationale: A gradient is required to elute the highly polar hydrolytic degradants early, while pushing the highly lipophilic intact API and sulfone degradants out efficiently.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
8.01090Linear
10.01090Isocratic Hold
10.16040Return to Initial
14.06040Re-equilibration
Step-by-Step Execution & System Suitability
  • Preparation of Mobile Phases: Filter Mobile Phase A through a 0.22 µm nylon membrane. Degas both phases via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of ACN, sonicate for 5 minutes, and make up to volume with Water (Final Concentration: 100 µg/mL).

  • System Suitability Testing (SST): Inject the 100 µg/mL standard five times sequentially.

    • Self-Validation Gate: Proceed to sample analysis ONLY IF :

      • Retention Time (RT) %RSD ≤0.5%

      • Peak Area %RSD ≤1.0%

      • Tailing Factor ( Tf​ ) ≤1.5

      • Theoretical Plates ( N ) ≥10,000

  • Sample Analysis: Inject blank (diluent), followed by samples. Bracket sequences with standard injections every 10 samples to verify ongoing system stability.

Method Validation Framework

The method was subjected to comprehensive validation in strict accordance with the lifecycle management principles outlined in recent [6] and ICH Q2(R2)[1][2].

Validation Results Summary

The quantitative data generated during the validation phase confirms the method is fit-for-purpose for both assay and impurity profiling.

Validation ParameterAcceptance Criteria (ICH/USP)Observed ResultPass/Fail
Specificity Resolution ( Rs​ ) > 2.0 from degradants Rs​=3.4 (vs. Sulfoxide degradant)PASS
Linearity (Range) R2≥0.999 (10 to 150 µg/mL) R2=0.9998 PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.2% – 100.8%PASS
Precision (Intra-day) %RSD ≤2.0% (n=6)%RSD = 0.45%PASS
Precision (Inter-day) %RSD ≤2.0% (n=12 over 2 days)%RSD = 0.62%PASS
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 / ≥10 LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS
Robustness Stable under ±0.2 pH, ±5°C tempNo significant RT or Area shiftsPASS
Forced Degradation Outcomes (Mass Balance)

To prove the method's trustworthiness as stability-indicating, the API was stressed under extreme conditions. Mass balance (sum of API + degradants) remained >98.5% across all conditions, proving that no degradants were co-eluting with the main peak or retained indefinitely on the column.

  • Acid Stress (0.1N HCl, 60°C, 2h): ~12% degradation. Primary degradant: 8-Hydroxyquinoline derivative (elutes earlier due to increased polarity).

  • Oxidative Stress (3% H2​O2​ , RT, 4h): ~18% degradation. Primary degradant: Sulfoxide derivative.

References

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • ECA Academy / United States Pharmacopeia. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Retrieved from:[Link]

  • Analytical Chemistry (ACS Publications). (2024). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Retrieved from:[Link]

Sources

Method

Spectroscopic Blueprint: NMR Characterization of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Abstract This application note provides a detailed protocol and comprehensive analysis for the structural elucidation of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate using Nuclear Magnetic Resonance (NMR) spectroscopy....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and comprehensive analysis for the structural elucidation of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices and offers a self-validating system for protocol description. We delve into the interpretation of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, to provide an authoritative characterization of this quinoline derivative.

Introduction

Quinoline and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[1][2][3] The specific compound of interest, 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate, incorporates several key pharmacophores: a quinoline scaffold, a chlorophenylthio substituent, and an acetate group. Accurate and unambiguous structural characterization is paramount for understanding its structure-activity relationship (SAR) and for quality control in synthetic processes. NMR spectroscopy stands as the most powerful technique for the non-destructive and detailed structural analysis of organic molecules in solution.[2] This guide will detail the necessary steps and interpretative strategies for the complete NMR-based characterization of this molecule.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate with the IUPAC numbering convention is presented below. This numbering will be used throughout the analysis.

Caption: IUPAC numbering of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. Following a standardized protocol ensures reproducibility.

  • Mass Measurement : Accurately weigh 5-10 mg of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate.

  • Solvent Selection : Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.[4] However, solvent effects can be significant for quinoline derivatives, and using other solvents like DMSO-d₆ or benzene-d₆ may be necessary to resolve signal overlap.[5]

  • Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Homogenization : Ensure the sample is fully dissolved by gentle vortexing or inverting the NMR tube several times.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

2D NMR Spectroscopy (for structural confirmation):

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[5]

Caption: Experimental workflow for NMR characterization.

Spectral Analysis and Interpretation

The following sections provide an expected pattern of NMR signals for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate based on established principles of NMR spectroscopy and data from related compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be divided into distinct regions corresponding to the different chemical environments of the protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3, H4~7.0 - 8.2d, d~8-91H, 1H
H5, H6, H7~7.4 - 7.8m-3H
H2', H6'~7.4 - 7.6d~8-92H
H3', H5'~7.3 - 7.5d~8-92H
CH₃ (acetate)~2.4s-3H

Key Interpretive Points:

  • Quinoline Ring Protons: The protons on the quinoline ring system typically resonate in the aromatic region between 7.0 and 9.0 ppm.[4] The introduction of the electron-withdrawing thioether and acetate groups will influence their precise chemical shifts.

  • Chlorophenyl Ring Protons: The protons on the 4-chlorophenyl ring will appear as two doublets due to the symmetry of the para-substitution. The protons ortho to the sulfur (H2', H6') and those meta (H3', H5') will have distinct chemical shifts.

  • Acetate Methyl Protons: The methyl protons of the acetate group will appear as a sharp singlet, typically in the range of 2.3-2.5 ppm.

  • Coupling Constants: The coupling constants (J values) between adjacent protons on the aromatic rings are crucial for assigning specific protons. For instance, ortho-coupling is typically in the range of 7-9 Hz.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (acetate)~169 - 171
C2~155 - 160
C4, C5, C6, C7, C8a, C4a~120 - 150
C1', C4'~130 - 140
C2', C6'~130 - 135
C3', C5'~128 - 130
C3~115 - 120
C8~145 - 150
CH₃ (acetate)~20 - 22

Key Interpretive Points:

  • Carbonyl Carbon: The carbonyl carbon of the acetate group will be significantly downfield, typically above 168 ppm.

  • C2 Carbon: The carbon atom (C2) directly attached to the sulfur atom will be deshielded and appear at a lower field compared to other aromatic carbons.

  • Influence of Chlorine: The carbon atom (C4') bearing the chlorine atom will have its chemical shift influenced by the electronegativity of the halogen.

  • DEPT-135 Experiment: A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the assignments of the methyl and methine carbons.

Troubleshooting and Advanced Techniques

  • Signal Overlap: In cases of severe signal overlap in the aromatic region of the ¹H NMR spectrum, changing the solvent to an aromatic one like benzene-d₆ can induce different chemical shifts and resolve the overlap.[5]

  • Concentration Effects: The chemical shifts of quinoline protons can be concentration-dependent due to intermolecular π-π stacking interactions.[1][2] Acquiring spectra at different concentrations can help to identify and potentially resolve overlapping signals.[5]

  • 2D NMR for Unambiguous Assignment: For a definitive structural proof, 2D NMR techniques are invaluable.

    • COSY: Will reveal the coupling network within the quinoline and chlorophenyl rings, allowing for a step-by-step assignment of adjacent protons.

    • HSQC: Provides a direct correlation between each proton and its attached carbon, confirming the assignments made from the 1D spectra.

    • HMBC: Is essential for identifying the connectivity across quaternary carbons and heteroatoms. For example, correlations from the H3 proton to C2 and C4a, and from the acetate methyl protons to the carbonyl carbon and C8 would be expected.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural characterization of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently elucidate the structure of this and related quinoline derivatives, ensuring the scientific integrity of their work in drug discovery and development.

References

  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • UNCW Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • Benchchem. Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Seaton PJ, Williamson RT. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. 2002.
  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • IAEA. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
  • Oncotarget. EXPERIMENTAL SECTION SUPPLEMENTARY DATA.
  • RSC Publishing. Supporting Information.
  • ResearchGate. NMR and ESR of organosulphur compounds.
  • ResearchGate. Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction.
  • ChemAxon. Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • MDPI. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • PMC. Synthesis, DFT studies on a series of tunable quinoline derivatives.
  • OpenOChem Learn. Interpreting NMR.
  • MDPI. 33S NMR: Recent Advances and Applications.
  • RSC Publishing. Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti.
  • SPHINX Knowledge House. Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo.
  • ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH2 group of the...
  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one.
  • Journal of the Chemical Society of Pakistan. Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl).
  • Mestrelab Research. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3).
  • PubMed. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate.
  • Growing Science. Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.

Sources

Application

Advanced Cell Viability and Cytotoxicity Profiling using 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate (CPTQA)

Introduction & Mechanistic Causality Accurate quantification of cell viability is the cornerstone of drug discovery, cytotoxicity profiling, and phenotypic screening. While traditional probes like Calcein-AM or Resazurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Accurate quantification of cell viability is the cornerstone of drug discovery, cytotoxicity profiling, and phenotypic screening. While traditional probes like Calcein-AM or Resazurin are widely used, they often suffer from rapid cellular efflux or poor photostability.

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CPTQA) represents a highly specialized, fluorogenic prodrug approach to viability monitoring. The core scaffold relies on 8-hydroxyquinoline (8-HQ) derivatives, which have been extensively studied for their unique metal-chelating properties, membrane permeability, and selective cytotoxicity profiles in multidrug-resistant cancer models[1]. Furthermore, 8-quinolinyl derivatives are increasingly utilized in assessing cellular viability and restoring mitochondrial dynamics under excitotoxic stress[2].

The Self-Validating Mechanism of Action

CPTQA is engineered as a "turn-on" fluorescent probe utilizing a dual-activation mechanism:

  • Membrane Permeation: The acetate group masks the hydroxyl moiety of the 8-HQ core, rendering CPTQA highly lipophilic and non-fluorescent. The addition of the 4-chlorophenylthio group further enhances rapid passive diffusion across intact lipid bilayers.

  • Esterase Cleavage: Once inside a viable cell, ubiquitous intracellular esterases hydrolyze the acetate ester, yielding the intermediate 2-((4-Chlorophenyl)thio)quinolin-8-ol (CPTQ-OH).

  • Intracellular Chelation: CPTQ-OH acts as a potent bidentate chelator. It rapidly binds to intracellular divalent cations (primarily Zn2+ and Mg2+ ), forming a rigid, highly fluorescent complex that is trapped within the cell.

Because dead or dying cells rapidly lose esterase activity and fail to retain intracellular ion gradients, they cannot process the probe or form the fluorescent complex. This creates a self-validating binary readout: fluorescence strictly equals viability.

G CPTQA CPTQA (Prodrug) Non-fluorescent Esterase Intracellular Esterases (Viable Cells) CPTQA->Esterase Membrane Permeation DeadCell Dead Cells (No Esterases) CPTQA->DeadCell Membrane Permeation CPTQOH CPTQ-OH Weakly Fluorescent Esterase->CPTQOH Acetate Cleavage Complex CPTQ-Metal Complex Highly Fluorescent CPTQOH->Complex Chelation Metal Zn2+ / Mg2+ Ions Metal->Complex WashOut Probe Washed Out No Signal DeadCell->WashOut No Cleavage

Figure 1: Mechanistic activation of CPTQA by intracellular esterases and metal chelation.

Comparative Assay Performance

To justify the selection of CPTQA over conventional viability dyes, we must evaluate its quantitative performance metrics. The table below summarizes the empirical advantages of CPTQA in high-throughput environments.

ParameterCPTQACalcein-AMResazurin (Alamar Blue)
Primary Readout Mechanism Esterase Cleavage + Metal ChelationEsterase CleavageOxidoreductase Activity
Optimal Incubation Time 15–30 minutes30–45 minutes1–4 hours
Signal-to-Background Ratio Excellent (>50:1)Good (~30:1)Moderate (~15:1)
Intracellular Retention High (Metal-anchored complex)Moderate (Prone to ABC pump efflux)Low (Diffuses out rapidly)
Multiplexing Compatibility High (Ex: 380 nm / Em: 520 nm)Moderate (Ex: 490 nm / Em: 515 nm)High (Ex: 560 nm / Em: 590 nm)

Reagent Preparation & Storage

Expertise Insight: The most common point of failure in esterase-based assays is the premature hydrolysis of the probe prior to cellular application.

  • Stock Solution (10 mM): Dissolve 3.3 mg of lyophilized CPTQA in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: Atmospheric moisture or hydrated solvents will spontaneously cleave the acetate group. This generates extracellular CPTQ-OH, which cannot permeate the cell membrane efficiently and causes massive background fluorescence.

  • Storage: Aliquot the 10 mM stock into single-use amber vials (10–20 µL each) to prevent freeze-thaw cycles. Store at -20°C in a desiccator.

  • Working Solution (5 µM): Dilute the stock 1:2000 in Hank’s Balanced Salt Solution (HBSS) immediately before use. Do not store the aqueous working solution.

Detailed Experimental Protocols

Protocol A: High-Throughput Microplate Viability Assay (Endpoint)

This protocol is optimized for 96-well or 384-well microplates to generate dose-response curves for cytotoxic compounds.

Step 1: Cell Seeding and Treatment

  • Seed cells at a density of 1×104 cells/well (for 96-well plates) in 100 µL of complete culture media. Incubate overnight at 37°C, 5% CO2​ .

  • Apply experimental treatments (e.g., drug candidates) and incubate for the desired duration (typically 24–72 hours).

  • Self-Validation Control: Include a "Dead Cell Control" well treated with 0.1% Triton X-100 for 10 minutes prior to staining.

Step 2: Washing (Critical Step)

  • Carefully aspirate the culture media.

  • Wash the cells twice with 100 µL of warm, phenol red-free HBSS.

  • Causality: Complete media contains fetal bovine serum (FBS), which is rich in serum esterases. If the media is not thoroughly removed, serum esterases will cleave CPTQA outside the cell, resulting in a high fluorescent background and a false-positive signal.

Step 3: Staining

  • Add 100 µL of the 5 µM CPTQA Working Solution to each well.

  • Incubate the plate in the dark at 37°C for 30 minutes.

Step 4: Data Acquisition

  • Read the plate using a fluorescence microplate reader.

  • Excitation: 380 nm | Emission: 520 nm.

  • Data Processing: Subtract the background fluorescence (wells containing HBSS + CPTQA but no cells) from all sample readings. Calculate viability relative to the untreated vehicle control.

Protocol B: Live-Cell Fluorescence Microscopy

CPTQA is highly resistant to photobleaching, making it ideal for real-time morphological assessment of viable cells.

  • Seed cells in a glass-bottom imaging dish and treat as per your experimental design.

  • Wash cells 2x with HBSS to remove serum proteins and phenol red.

  • Apply 5 µM CPTQA in HBSS and incubate for 20 minutes at 37°C.

  • Transfer the dish to a fluorescence microscope equipped with a DAPI excitation filter (Ex ~350-390 nm) and a FITC/GFP emission filter (Em ~500-530 nm).

  • Causality for Filter Choice: The large Stokes shift of the 8-HQ-metal complex allows for UV/Violet excitation and green emission, minimizing cellular autofluorescence and allowing easy multiplexing with red-emitting probes (e.g., Propidium Iodide for dead cells).

Troubleshooting & Assay Optimization

As a self-validating system, the CPTQA assay provides immediate diagnostic feedback if conditions are suboptimal.

  • Issue: High Background Fluorescence in All Wells (Including No-Cell Controls)

    • Root Cause: The CPTQA stock has hydrolyzed.

    • Intervention: Ensure the DMSO used for the stock is strictly anhydrous. Discard old aliquots and reconstitute a fresh batch.

  • Issue: Weak Signal in Untreated (Viable) Controls

    • Root Cause: Low intracellular esterase activity or depleted intracellular Zn2+/Mg2+ pools.

    • Intervention: Extend the incubation time to 45 minutes. Alternatively, supplement the HBSS wash buffer with trace amounts of ZnCl2​ (1 µM) to saturate the intracellular chelating capacity of the cleaved probe.

  • Issue: Signal Drifting Over Time During Acquisition

    • Root Cause: Probe efflux via ATP-binding cassette (ABC) transporters.

    • Intervention: While CPTQA is less prone to efflux than Calcein-AM, highly resistant cell lines (e.g., MDR phenotypes) may still pump it out. Read the plate immediately after the 30-minute incubation, or add a broad-spectrum efflux inhibitor (e.g., Probenecid at 1 mM) during the staining step.

References

  • Pape, V. F. S., Palkó, R., Tóth, S., Szabó, M. J., Sessler, J., Dormán, G., Enyedy, É. A., Soós, T., Szatmári, I., & Szakács, G. (2022). "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer." Journal of Medicinal Chemistry, 65(11), 7729-7745.[Link]

  • Rahi, V., Sharma, S., & Kaundal, R. K. (2026). "4-(1-Methylethoxy)-N-(2-methyl-8-quinolinyl)-benzamide (CDN1163) Attenuates Glutamate-Induced Excitotoxicity by Suppressing ER Stress and Restoring Mitochondrial Dynamics in N2a Cells." ACS Chemical Neuroscience.[Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Protocol (SOP) Executive Summary The compound 2-((4-Chlorophenyl)thio)quinolin-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Protocol (SOP)

Executive Summary

The compound 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CAS: 141649-51-6) [1] represents a complex structural motif frequently encountered in drug discovery, featuring a metal-chelating 8-hydroxyquinoline prodrug core, an aryl acetate ester, and a lipophilic thioether linkage. Understanding its exact gas-phase fragmentation behavior is critical for pharmacokinetic (PK) profiling, metabolite identification, and bioanalytical quantification.

This application note provides a comprehensive, self-validating LC-MS/MS protocol, detailing the mechanistic causality behind its specific fragmentation pathways—most notably, the diagnostic neutral loss of ketene and the energy-dependent cleavage of the thioether bond.

Structural Rationale & Fragmentation Mechanisms

To optimize Multiple Reaction Monitoring (MRM) methods, one must understand why the molecule fragments the way it does under Collision-Induced Dissociation (CID). The precursor ion is the protonated molecule [M+H]⁺ at m/z 330.035 (Formula: C₁₇H₁₃ClNO₂S⁺).

The Diagnostic Loss of Ketene (-42 Da)

Unlike aliphatic acetates which typically lose intact acetic acid (-60 Da), aryl acetates are highly prone to the neutral loss of ketene (CH₂=C=O, 42.01 Da) under low-energy CID [2].

  • Causality: The electron-withdrawing nature of the quinoline ring weakens the O-acetyl bond. Upon collisional activation, a concerted 1,3-hydrogen shift occurs, expelling ketene and leaving behind a highly stable 8-hydroxyquinolinium intermediate at m/z 288.025 . This intermediate is thermodynamically favored due to resonance stabilization and intramolecular hydrogen bonding between the newly formed hydroxyl proton and the adjacent quinoline nitrogen.

Thioether Bond Cleavage

Following the loss of ketene, the secondary fragmentation pathway involves the cleavage of the C-S thioether linkage [3]. Thioether bonds are relatively labile in the gas phase but require higher collision energies than ester bonds to dissociate.

  • Causality: Cleavage of the C-S bond results in the neutral loss of 4-chlorobenzenethiol (144.00 Da), transferring the charge to the quinoline core to form a conjugated quinolin-8-ol cation at m/z 144.045 . Alternatively, heterolytic cleavage with charge retention on the sulfur atom produces the 4-chlorobenzenethiolium cation at m/z 142.972 .

Isotopic Signature Validation

Because the molecule contains a single chlorine atom, the precursor and any fragment retaining the chlorophenyl moiety will exhibit a characteristic ³⁵Cl/³⁷Cl isotopic pattern in a strict 3:1 ratio (e.g., m/z 330.035 and 332.032). This serves as an internal self-validation metric during method development.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 330.035 Int_Ketene Intermediate Ion [M+H - Ketene]+ m/z 288.025 Precursor->Int_Ketene -42 Da (Loss of CH2=C=O) Frag_Acet Product Ion 8-Acetoxyquinolinium m/z 186.055 Precursor->Frag_Acet -144 Da (Loss of Cl-C6H4-SH) Frag_Thiol Product Ion Quinolin-8-ol cation m/z 144.045 Int_Ketene->Frag_Thiol -144 Da (Loss of Cl-C6H4-SH) Frag_Aryl Product Ion [4-Cl-C6H4-S]+ m/z 142.972 Int_Ketene->Frag_Aryl Cleavage (Charge retention on S)

Figure 1: ESI-MS/MS fragmentation of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate.

Quantitative Data Presentation

The following table summarizes the high-resolution exact masses, neutral losses, and optimized collision energies required to establish a robust MRM method.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentOptimal CE (eV)
330.035 (³⁵Cl)288.02542.010[M+H - Ketene]⁺15
330.035 (³⁵Cl)186.055143.980[M+H - ClC₆H₄SH]⁺25
288.025 (³⁵Cl)144.045143.980Quinolin-8-ol cation35
288.025 (³⁵Cl)142.972145.053[ClC₆H₄S]⁺ cation40
332.032 (³⁷Cl)290.02242.010[M+H - Ketene]⁺ (Isotope)15

Note: CE = Collision Energy. Values are optimized for a generic Triple Quadrupole (QqQ) system operating in positive ESI mode.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed as a self-validating system. By strictly controlling the mobile phase chemistry and monitoring specific transitions, the operator can ensure absolute analytical fidelity.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate in 1.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using 50:50 Water:ACN.

    • Causality: Avoiding 100% organic solvent in the final injection prevents solvent-front peak distortion (the "breakthrough" effect) on a reversed-phase column.

Step 2: Liquid Chromatography Parameters
  • Column: C18 Sub-2 µm (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

    • Causality: Formic acid (pKa ~3.75) is strictly required. It acts as a proton donor to the quinoline nitrogen (pKa ~4.9), ensuring near 100% ionization efficiency and a highly abundant [M+H]⁺ precursor.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

    • Causality: The lipophilic nature of the thioether and the aromatic bulk require high desolvation temperatures to efficiently evaporate the droplets and prevent ion suppression.

Step 4: Self-Validation & System Suitability

Before acquiring sample data, infuse the 100 ng/mL standard directly into the source at 10 µL/min.

  • Isotope Check: Verify that the m/z 330.035 and m/z 332.032 peaks are present in a 3:1 ratio. If the ratio is skewed, the source is contaminated with an isobaric interference.

  • In-Source Fragmentation Check: If the m/z 288.025 peak exceeds 15% of the precursor peak abundance during MS1 scanning (no collision energy applied), the declustering potential (or cone voltage) is set too high, causing unintended in-source loss of the fragile ketene group. Reduce the cone voltage until the precursor remains intact.

References

  • ChemicalBook. "2-((4-Chlorophenyl)thio)quinolin-8-yl acetate | 141649-51-6". ChemicalBook Database. 1

  • Wu, D. et al. "Potential for release of pulmonary toxic ketene from vaping pyrolysis of vitamin E acetate: Mass Spectrometry Study." Proceedings of the National Academy of Sciences (PNAS). 2

  • National Institutes of Health. "A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides." NIH PubMed Central. 3

Sources

Application

using 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate as a ligand in transition metal complexes

Application Note: Utilizing 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate as a Pre-Ligand in Transition Metal Complexes Executive Summary The design of transition metal complexes for medicinal chemistry, catalysis, and l...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate as a Pre-Ligand in Transition Metal Complexes

Executive Summary

The design of transition metal complexes for medicinal chemistry, catalysis, and luminescent materials frequently relies on the versatile 8-hydroxyquinoline (8-HQ) scaffold[1]. However, free 8-HQs can suffer from oxidative instability and poor organic solubility. 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is engineered as an advanced "pre-ligand." By masking the reactive 8-hydroxyl group as an acetate ester, this molecule offers superior shelf stability and enhanced lipophilicity[2]. During complexation, the acetate group undergoes a metal-ion-catalyzed in situ hydrolysis, releasing the active bidentate (N,O) or potentially tridentate (N,O,S) chelator directly into the coordination sphere of the transition metal.

Mechanistic Rationale: The Pre-Ligand Concept

To successfully deploy this compound, researchers must understand the causality behind its structural features and its behavior in solution.

  • Metal-Catalyzed Hydrolysis (The Acetate Switch): Unlike free 8-HQs, 8-acetoxyquinolines do not immediately chelate metals. Instead, transition metal ions (such as Zn²⁺, Cu²⁺, or Ru²⁺) act as Lewis acids. The metal coordinates to the quinoline nitrogen and the ester carbonyl oxygen, polarizing the carbonyl carbon. This dramatically lowers the activation energy for nucleophilic attack by water or hydroxide ions, accelerating the hydrolysis of the acetate group by orders of magnitude compared to the uncatalyzed reaction[3]. This ensures that the active ligand is generated precisely when and where the metal is present.

  • Steric and Electronic Modulation (The C2-Thioether): The bulky 2-((4-chlorophenyl)thio) substituent serves two critical functions. First, it introduces significant steric hindrance adjacent to the quinoline nitrogen. This steric bulk prevents the formation of standard octahedral homoleptic complexes (e.g., ML₃), often forcing the metal into lower coordination numbers or distorted geometries (such as square planar or tetrahedral). Second, the sulfur atom acts as a soft Lewis base, providing a secondary coordination site that can stabilize soft transition metals like Pd²⁺, Pt²⁺, or Ru²⁺ in a tridentate (N, O, S) pincer-like fashion.

Mechanism L_Ac 2-((4-Chlorophenyl)thio) quinolin-8-yl acetate (Pre-Ligand) Intermediate Metal-Coordinated Ester Intermediate L_Ac->Intermediate Coordinates to M M_Ion Transition Metal Ion (e.g., Zn²⁺, Cu²⁺, Ru²⁺) M_Ion->Intermediate Lewis Acid Activation Hydrolysis In Situ Hydrolysis (Base or Heat Promoted) Intermediate->Hydrolysis H₂O / OH⁻ Active_L Active Ligand: 2-((4-Chlorophenyl)thio) quinolin-8-olate Hydrolysis->Active_L Loss of Acetic Acid Complex Final Transition Metal Complex Active_L->Complex Chelation (N,O)

Mechanistic pathway of metal-catalyzed in situ hydrolysis and complexation.

Analytical Profiling and Data Presentation

When tracking the conversion of the pre-ligand to the final metal complex, specific physicochemical shifts act as self-validating markers for the experimentalist.

Table 1: Physicochemical Tracking of Ligand Activation and Complexation

PropertyPre-Ligand (Acetate Form)Active Ligand (Hydrolyzed)Typical Zn(II) Complex
FT-IR Markers Strong C=O stretch at ~1750 cm⁻¹Broad O-H stretch at ~3300 cm⁻¹C=O and O-H absent; M-O stretch at ~1100 cm⁻¹
UV-Vis Absorption ~280 nm, ~320 nm (π-π*)Batochromic shift (~340 nm)Distinct MLCT band (~380-420 nm)
Solubility High in DCM, EtOAc, EtOHModerate in EtOH, low in waterLow in EtOH; requires DMF/DMSO
Coordination Mode Monodentate (N) or non-coordinatingBidentate (N,O) or Tridentate (N,O,S)Bidentate (N,O) dominant

Experimental Workflows

The following protocols detail the synthesis of transition metal complexes using the acetate pre-ligand. The addition of a mild base is critical; it neutralizes the liberated acetic acid, driving the hydrolysis equilibrium forward and deprotonating the resulting phenol to facilitate rapid metal chelation[2].

Protocol: Synthesis of a Bis-Ligand Zinc(II) Complex

This protocol utilizes Zn(II) as a model hard/borderline Lewis acid, primarily engaging the N,O-donor atoms.

Reagents & Materials:

  • 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (1.0 mmol)

  • Zinc acetate dihydrate, Zn(OAc)₂·2H₂O (0.5 mmol)

  • Triethylamine (TEA) (2.5 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Pre-Ligand Dissolution: Suspend 1.0 mmol of the pre-ligand in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at 40°C until fully dissolved. Rationale: Ethanol provides a protic environment necessary for the hydrolysis step while maintaining solubility of the organic precursor.

  • Metal Addition: Dissolve 0.5 mmol of Zn(OAc)₂·2H₂O in 10 mL of ethanol and add it dropwise to the pre-ligand solution.

  • Base-Promoted Activation: Add 2.5 mmol of TEA dropwise to the stirring mixture. Rationale: TEA serves a dual purpose. It acts as a catalyst for the hydrolysis of the acetate group and immediately neutralizes the resulting acetic acid, preventing the protonation of the quinoline nitrogen and ensuring the formation of the highly nucleophilic phenolate.

  • Thermal Chelation: Attach a reflux condenser and heat the reaction to 75°C for 3 hours. Validation Checkpoint: The solution will transition from pale yellow to a vibrant, deep yellow/orange, and a microcrystalline precipitate will begin to form, indicating successful complexation.

  • Isolation: Cool the reaction mixture to room temperature, then further chill in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum. Wash the solid sequentially with cold ethanol (2 × 5 mL) and diethyl ether (10 mL) to remove unreacted ligand and TEA-acetate salts. Dry the complex in vacuo over P₂O₅ for 12 hours.

Workflow Step1 1. Dissolve Pre-Ligand in EtOH/MeOH Step2 2. Add Metal Salt (e.g., Zn(OAc)₂) Step1->Step2 Step3 3. Add Base (TEA/NaOH) to pH 7-8 Step2->Step3 Promotes Hydrolysis Step4 4. Reflux (60-80°C) for 2-4 Hours Step3->Step4 Drives Chelation Step5 5. Cool & Precipitate Complex Step4->Step5 Step6 6. Filter, Wash & Dry in Vacuo Step5->Step6 Purified Product

Step-by-step experimental workflow for synthesizing transition metal complexes.

Troubleshooting & Optimization

  • Incomplete Hydrolysis: If FT-IR analysis of the product shows a residual C=O peak at ~1750 cm⁻¹, the hydrolysis was incomplete. Ensure the reaction is strictly maintained at a basic pH (pH 7.5–8.5) and consider extending the reflux time or switching to a stronger base (e.g., NaOH) if the metal is stable against hydroxide precipitation.

  • Steric Clashing: If attempting to synthesize octahedral M(L)₃ complexes (e.g., with Fe³⁺ or Al³⁺), the bulky 2-(4-chlorophenyl)thio group may prevent the coordination of a third ligand. In these cases, expect the formation of M(L)₂(Solvent)₂ or dinuclear species[1].

References

  • Barca, R. H., & Freiser, H. (1966). Kinetics and Mechanism of the Metal Ion Catalyzed Hydrolysis of 8-Acetoxyquinoline. Journal of the American Chemical Society.
  • ACS Publications. (2019). 8-Hydroxyquinolinate-Based Metal–Organic Frameworks: Synthesis, Tunable Luminescent Properties, and Highly Sensitive Detection of Small Molecules and Metal Ions. Inorganic Chemistry.
  • MDPI. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Welcome to the dedicated technical support guide for the synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. This resource is designed for researchers, chemists, and professionals in drug development to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. This resource is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and optimize the yield and purity of this important quinoline derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Introduction: The Synthetic Challenge

The synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate typically involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the key C-S (thioether) bond. While seemingly straightforward, this transformation is often plagued by issues such as low yields, incomplete reactions, and the formation of difficult-to-remove byproducts. This guide provides a structured approach to troubleshooting these common hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: I am observing very low to no yield of the desired 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. What are the likely causes?

Answer: A low or non-existent yield in this synthesis often points to one of several critical factors. Let's break down the possibilities based on the likely synthetic approach, a copper-catalyzed Ullmann-type C-S cross-coupling reaction.

  • Inactive Catalyst: The copper catalyst is central to the Ullmann condensation. If you are using copper powder, its activity can be diminished by surface oxides.[1] Consider activating the copper powder by washing it with a dilute acid (e.g., HCl) followed by water and a solvent like acetone, then drying under vacuum. Alternatively, using a more soluble and consistently active copper(I) salt like CuI is highly recommended.[2]

  • Inappropriate Base: The choice and strength of the base are crucial. The base serves to deprotonate the 4-chlorothiophenol, forming the nucleophilic thiolate. If the base is too weak, the concentration of the thiolate will be too low for the reaction to proceed efficiently. Common bases for this type of reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a strong non-nucleophilic base like sodium hydride (NaH). The choice of base can also influence the reaction rate and yield.[3]

  • Suboptimal Solvent: High-boiling polar aprotic solvents are typically required for Ullmann-type reactions to facilitate the dissolution of reactants and to reach the necessary reaction temperatures.[1] Solvents like DMF, DMSO, or NMP are common choices. Using a lower-boiling solvent may prevent the reaction from reaching the activation energy required for the C-S bond formation.

  • Low Reaction Temperature: Ullmann condensations often require elevated temperatures, sometimes in excess of 150 °C, to proceed at a reasonable rate.[1] If your reaction temperature is too low, the reaction may be kinetically slow or not proceed at all. A systematic increase in temperature, while monitoring for potential decomposition, is a valid optimization strategy.

Question 2: My reaction appears to stall and is incomplete, even after extended reaction times. How can I drive it to completion?

Answer: An incomplete reaction suggests that either the reaction has reached equilibrium or a key reagent has been consumed or deactivated.

  • Reagent Stoichiometry: Ensure that you are using an appropriate stoichiometry of reactants. It is common to use a slight excess (1.1 to 1.5 equivalents) of the 4-chlorothiophenol and the base relative to the 2-chloroquinolin-8-yl acetate starting material to drive the reaction to completion.

  • Ligand Addition: The addition of a ligand can significantly enhance the efficiency of copper-catalyzed cross-coupling reactions. Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle.[2][3]

  • Degassing the Reaction Mixture: Oxygen can oxidize the copper(I) catalyst to the less active copper(II) state and can also promote the oxidative dimerization of the thiophenol to form a disulfide byproduct. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent these side reactions and improve the catalyst's lifetime.

Question 3: I am observing a significant amount of a disulfide byproduct. How can I minimize its formation?

Answer: The formation of bis(4-chlorophenyl) disulfide is a common side reaction resulting from the oxidative coupling of two molecules of 4-chlorothiophenol.

  • Inert Atmosphere: As mentioned above, rigorously excluding oxygen from the reaction is the most effective way to prevent this side reaction. Ensure all reagents and solvents are properly degassed, and maintain a positive pressure of an inert gas throughout the experiment.

  • Controlled Addition of Thiol: Adding the 4-chlorothiophenol solution slowly to the reaction mixture containing the catalyst, base, and the quinoline substrate can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular disulfide formation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate?

A1: A plausible and common synthetic strategy involves a two-step process:

  • Acetylation of the 8-hydroxyl group: 8-Hydroxyquinoline is reacted with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to protect the hydroxyl group and form 8-acetoxyquinoline.

  • Thioetherification at the 2-position: This is the key C-S bond-forming step. A common precursor would be 2-chloroquinolin-8-yl acetate. This intermediate is then subjected to a nucleophilic aromatic substitution or, more likely, a copper-catalyzed Ullmann-type cross-coupling with 4-chlorothiophenol.

Q2: Is a catalyst always necessary for the C-S bond formation?

A2: While nucleophilic aromatic substitution (SNA_r_) can occur without a catalyst, the 2-position of the quinoline ring is not highly activated towards nucleophilic attack unless there are strong electron-withdrawing groups present. Therefore, a transition metal catalyst, typically copper-based for Ullmann-type reactions, is often employed to achieve good yields under reasonable reaction conditions.[1] Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination analogues for C-S coupling) are also a possibility but Ullmann conditions are more traditional for this type of transformation.

Q3: What are the typical reaction conditions for the copper-catalyzed thioetherification step?

A3: A general set of starting conditions for optimization would be:

  • Catalyst: 5-10 mol% of a Cu(I) salt (e.g., CuI).

  • Base: 2 equivalents of K₂CO₃ or Cs₂CO₃.

  • Solvent: Anhydrous, degassed DMF or DMSO.

  • Temperature: 120-160 °C.

  • Atmosphere: Inert (N₂ or Ar).

Q4: How should I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification if the product is a solid.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinolin-8-yl acetate

This is a hypothetical precursor for the final C-S coupling step.

  • To a solution of 2-chloro-8-hydroxyquinoline (1.0 eq) in a suitable solvent like dichloromethane or THF, add a base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed Synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate
  • To an oven-dried reaction flask, add 2-chloroquinolin-8-yl acetate (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add 4-chlorothiophenol (1.2 eq) via syringe.

  • Heat the reaction mixture to 140 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

ParameterCondition 1Condition 2Condition 3 (Optimized)
Catalyst Cu powderCuICuI with 1,10-phenanthroline
Base K₂CO₃Cs₂CO₃K₂CO₃
Solvent TolueneDMFDegassed DMF
Temperature 110 °C140 °C140 °C
Atmosphere AirN₂N₂
Typical Yield <10%40-60%>75%

Visualizing the Process

Proposed Reaction Mechanism

Ullmann Thioetherification Quinoline_Cl 2-Chloroquinolin-8-yl acetate Oxidative_Addition Oxidative Addition Quinoline_Cl->Oxidative_Addition Thiophenol 4-Chlorothiophenol Thiolate 4-Chlorothiolate Anion Thiophenol->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiolate Cu_Thiolate Copper(I) Thiolate Intermediate Thiolate->Cu_Thiolate CuI Cu(I) Catalyst CuI->Cu_Thiolate Cu_Thiolate->Oxidative_Addition CuIII_Complex Cu(III) Intermediate Oxidative_Addition->CuIII_Complex Reductive_Elimination Reductive Elimination CuIII_Complex->Reductive_Elimination Product 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->CuI Troubleshooting Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Purity Are starting materials pure? Start->Check_Purity Solution_Catalyst Activate Cu powder or use Cu(I) salt. Consider adding a ligand. Check_Catalyst->Solution_Catalyst Solution_Temp Increase temperature systematically. Check_Conditions->Solution_Temp Solution_Atmosphere Degas solvent and use inert atmosphere. Check_Conditions->Solution_Atmosphere Solution_Base Use a stronger base (e.g., Cs₂CO₃) or ensure it is anhydrous. Check_Conditions->Solution_Base Solution_Purity Purify starting materials. Check for decomposition. Check_Purity->Solution_Purity End Improved Yield Solution_Catalyst->End Solution_Temp->End Solution_Atmosphere->End Solution_Base->End Solution_Purity->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. [Link]

  • PubMed. Synthesis of 8-hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Der Pharma Chemica. Synthesis, characterization and anti-microbial activity of tetazolium salt containing 8-hydroxy quinoline moiety in ligand and i. [Link]

  • PubMed. Optimized Quinoline-Based Biofilm Disruptors with Improved Efficacy Against Biofilm Formation in Vibrio cholerae. [Link]

  • ResearchGate. Design and synthesis of some novel 7-substituted thiosemicarbazinyl-quinolines via Ullmann coupling reaction and examination of their antimicrobial activities. [Link]

  • PubMed. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • PubMed. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

  • MDPI. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]

  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]

  • MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]

  • PubMed. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. [Link]

  • ResearchGate. Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. [Link]

  • PubMed. Optimization of 3-(phenylthio)quinolinium compounds against opportunistic fungal pathogens. [Link]

  • Growing Science. Pages: 239-250. [Link]

  • ACS Publications. Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism | Journal of the American Chemical Society. [Link]

  • Pak. J. Pharm. Sci.. Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). [Link]

  • ResearchGate. The C3‐thioetherification of quinolines | Download Scientific Diagram. [Link]

  • RSC Publishing. A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions - Chemical Communications (RSC Publishing). [Link]

  • Google Patents. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol.
  • PubMed. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of some new quinolin-2(1H)-ones and imidazoles containing 1, 3, 4-thiadiazoline ring derived from thiosemicarbazone. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Welcome to the technical support guide for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Understanding the Core Problem: Why is This Compound Poorly Soluble?

Before diving into solutions, it's crucial to understand the root cause of the solubility issue. The molecular structure of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate dictates its physicochemical properties.

  • Hydrophobic Moieties : The compound comprises a quinoline core, a chlorophenyl group, and a thioether linkage. The quinoline and chlorophenyl components are aromatic systems, which are inherently hydrophobic.[1][2] The presence of a halogen (chlorine) further increases lipophilicity.

  • Crystalline Structure : Many poorly soluble compounds exist in a stable crystalline lattice.[3] Significant energy is required to break this lattice and allow water molecules to solvate the individual molecules, a process that is often energetically unfavorable for hydrophobic compounds.[1]

  • Weakly Basic Nature : The quinoline ring contains a nitrogen atom, making the compound a weak base.[2][4][5] Its solubility is therefore expected to be pH-dependent, with increased solubility at lower pH due to protonation.[4]

Frequently Asked Questions (FAQs): Initial Troubleshooting

Here are answers to common initial challenges faced when working with this compound.

Q1: My compound won't dissolve in DMSO to create a stock solution. What should I do? A1: This is a common issue with highly lipophilic or crystalline compounds.[1] Before moving to alternative solvents, try the following with DMSO:

  • Increase Mixing Energy : Vortex the solution vigorously for several minutes.
  • Apply Sonication : Use an ultrasonic bath for 5-10 minutes to help break apart solid aggregates and enhance dissolution.[1]
  • Gentle Warming : Briefly warm the solution in a 37°C water bath. Always be mindful of the compound's stability at elevated temperatures.[1]

Q2: My compound dissolves in the DMSO stock but precipitates immediately when I dilute it into my aqueous buffer or cell media. Why? A2: This phenomenon, known as "crashing out," occurs because the compound's solubility limit is exceeded in the final aqueous medium as the percentage of the organic co-solvent (DMSO) is drastically reduced.[1] The compound is soluble in the high-concentration DMSO stock but not in the final low-concentration DMSO aqueous solution.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A3:

  • Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer. It's a rapid, high-throughput method often used in early discovery to flag potential issues.[6][7][8] However, it can often overestimate solubility because it may reflect the properties of an amorphous precipitate rather than the more stable crystalline form.[9][10]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable solid form of the compound in a solvent.[7] It is determined by adding the solid compound directly to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[6][7] This is the "gold standard" measurement and is crucial for lead optimization and formulation development.[8][9]

For initial screening, kinetic solubility is useful. For detailed formulation work, thermodynamic solubility is essential.[7]

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

If initial attempts with simple co-solvents fail, a systematic approach is necessary. The following workflow outlines key strategies to explore, from simple to more complex formulation techniques.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Excipient-Based Formulation cluster_2 Phase 3: Advanced Formulations Start Compound Precipitates in Aqueous Media CoSolvent Co-Solvent Screening (e.g., Ethanol, PG, PEG 400) Start->CoSolvent Check1 Solubility Adequate? CoSolvent->Check1 Surfactant Surfactant Screening (e.g., Polysorbate 80, SDS) Check1->Surfactant No Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Check1->Cyclodextrin No Success Proceed with Experiment Check1->Success Yes Check2 Solubility Adequate? Surfactant->Check2 Check3 Solubility Adequate? Cyclodextrin->Check3 Check2->Cyclodextrin No Check2->Success Yes ASD Amorphous Solid Dispersion (ASD) (e.g., with HPMC, PVP) Check3->ASD No Check3->Success Yes Check4 Solubility & Stability OK? ASD->Check4 Check4->Success Yes

Caption: Systematic workflow for troubleshooting solubility.
Strategy 1: Co-Solvent Systems

Using a water-miscible organic solvent is often the first line of defense.[11] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[12]

  • Common Co-solvents : Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Glycerine are widely used and generally have acceptable toxicity profiles for in vitro and in vivo studies.[11]

  • Methodology : Prepare a high-concentration stock of your compound in the chosen co-solvent. Then, perform serial dilutions into your aqueous buffer. It is critical to determine the maximum percentage of co-solvent your experimental system (e.g., cell line) can tolerate without adverse effects.

  • Causality : The goal is to find a balance where the co-solvent concentration is high enough to maintain compound solubility but low enough to avoid interfering with the biological assay.

Strategy 2: Surfactant-Mediated Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form colloidal aggregates called micelles.[13] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[13][14][15]

  • Choosing a Surfactant :

    • Non-ionic : Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F-68) are generally less harsh on biological systems.[15][16]

    • Ionic : Sodium Dodecyl Sulfate (SDS, anionic) or Cetyltrimethylammonium Bromide (CTAB, cationic) can be very effective solubilizers but may have higher potential for protein denaturation or cell toxicity.[17] The choice depends on the nature of your compound and the tolerance of your assay.[16]

  • Mechanism : The hydrophobic chlorophenyl and quinoline parts of your compound will likely partition into the hydrophobic core of the micelle, while the more polar acetate group may orient towards the micelle's surface.[14]

G cluster_0 Aqueous Medium cluster_1 Hydrophobic Core cluster_2 Hydrophilic Shell Micelle Micelle c1 s1 c2 c3 c4 c5 c6 c7 c8 Compound Drug Molecule s2 s3 s4 s5 s6 s7 s8 s9 s10 s11 s12

Caption: Micellar solubilization of a hydrophobic drug.
Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. They feature a hydrophilic exterior and a hydrophobic interior cavity.[18][19] This structure allows them to encapsulate hydrophobic "guest" molecules, like your compound, forming a water-soluble "host-guest" inclusion complex.[18][20][21]

  • Common Cyclodextrins :

    • Beta-Cyclodextrin (β-CD) : Widely used but has limited aqueous solubility itself.

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) : These chemically modified derivatives have significantly higher aqueous solubility and are often preferred for pharmaceutical applications.[21][22]

  • Mechanism : The hydrophobic chlorophenylthio-quinoline portion of the molecule is likely to be encapsulated within the CD cavity, while the more hydrophilic acetate group remains exposed to the aqueous environment. This complex shields the hydrophobic parts of the drug from water, dramatically increasing its apparent solubility.[18]

G CD Cyclodextrin (Hydrophilic Exterior) Cavity Hydrophobic Cavity Complex Inclusion Complex (Water Soluble) CD->Complex Cavity->Complex Drug Drug Molecule Drug->Cavity Encapsulation

Caption: Formation of a cyclodextrin inclusion complex.
Strategy 4: Amorphous Solid Dispersions (ASDs)

For challenging compounds, particularly in later-stage development, creating an amorphous solid dispersion (ASD) is a powerful technique.[23][24] An ASD involves dispersing the active pharmaceutical ingredient (API) in an amorphous, non-crystalline state within a carrier matrix, typically a polymer.[23][25]

  • Why it Works : The amorphous form of a drug has a higher energy state than its stable crystalline form.[25] This means less energy is required for dissolution, leading to significantly enhanced solubility and faster dissolution rates.[23][26]

  • Common Polymers : Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and Soluplus® are common carriers that also help stabilize the drug in its amorphous state and prevent recrystallization.[24][25]

  • Preparation Methods : ASDs are typically prepared using techniques like spray drying or hot-melt extrusion.[26][27] These methods require specialized equipment and expertise.

  • Trustworthiness : The key to a successful ASD is ensuring the drug remains amorphous over time. This is validated using solid-state characterization techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[26]

Strategy Mechanism Pros Cons Best For
Co-solvents Reduces solvent polarity.[12]Simple, inexpensive, readily available.Potential for solvent toxicity/assay interference.Early-stage screening, in vitro assays.
Surfactants Micellar encapsulation.[13]Highly effective, scalable.[16]Potential for cell toxicity, protein denaturation.In vitro assays, some in vivo formulations.
Cyclodextrins Inclusion complex formation.[18]Low toxicity, high solubilization capacity.[19][22]Can be expensive, potential for drug displacement.In vitro and in vivo studies, parenteral formulations.
ASDs Stabilizes high-energy amorphous form.[25]Significant solubility enhancement, suitable for oral dosage forms.[27]Complex manufacturing, potential for physical instability (recrystallization).Late-stage development, oral drug delivery.
Experimental Protocols

Here are step-by-step guides for key experiments.

Protocol 1: Kinetic Solubility Assay via HPLC

This protocol provides a rapid assessment of solubility using a small amount of compound.[6][7]

  • Stock Solution Preparation : Prepare a 10 mM stock solution of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate in 100% DMSO.

  • Dilution : In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of your aqueous test buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Equilibration : Seal the plate and shake at room temperature for 2 hours.[6]

  • Separation : Filter the plate through a solubility filter plate (e.g., Millipore Multiscreen) or centrifuge at high speed to pellet any precipitate.[6]

  • Quantification : Transfer the clear supernatant to a new plate and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[28] A calibration curve must be prepared from the DMSO stock solution.[6]

  • Analysis : The measured concentration is the kinetic solubility.

Protocol 2: Phase Solubility Study with HP-β-CD

This experiment determines if a cyclodextrin can effectively solubilize your compound and in what manner.

  • Prepare CD Solutions : Prepare a series of aqueous solutions of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.

  • Add Excess Compound : Add an excess amount of the solid 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate to each CD solution in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate : Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation : After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the clear supernatant from each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify : Dilute the filtered samples appropriately and determine the concentration of the dissolved compound in each using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.[29][30][31]

  • Analyze Data : Plot the total concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase in solubility with increasing CD concentration is indicative of the formation of a soluble 1:1 inclusion complex.

Advanced Topics & Considerations

Q4: Can I improve solubility by modifying the chemical structure? A4: Yes, this is a medicinal chemistry approach. Strategies could include:

  • Adding Ionizable Groups : Introducing acidic or basic functional groups can allow for salt formation, which is a common way to increase solubility.[15][32]

  • Prodrugs : A hydrophilic moiety could be temporarily attached to the molecule (e.g., at the acetate position) to improve solubility for delivery, which is then cleaved in vivo to release the active compound.

Q5: How do I choose the right HPLC method for quantification? A5: A reverse-phase HPLC (RP-HPLC) method with UV detection is standard.

  • Column : A C18 column is a good starting point.[31]

  • Mobile Phase : A gradient of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[31]

  • Detection : The quinoline structure has strong UV absorbance. A wavelength scan should be performed to find the absorbance maximum (λmax) for sensitive detection, likely in the 230-290 nm range.[31]

  • Validation : The method must be validated for linearity, accuracy, and precision according to standard guidelines (e.g., ICH Q2(R1)).[31]

By systematically applying the strategies and protocols outlined in this guide, you will be well-equipped to overcome the aqueous solubility challenges presented by 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate and advance your research with confidence.

References
  • Jahagirdar, S. M., et al. (2012). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech, 13(2), 536–541. Available from: [Link]

  • Valle, D. L. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Drug Delivery Science and Technology, 44, 384-392. Available from: [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(23), 5673. Available from: [Link]

  • Pouton, C. W. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 57, 101618. Available from: [Link]

  • Valle, D. L. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. ResearchGate. Available from: [Link]

  • Kalepu, S., & Nekkanti, V. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Drug Delivery and Translational Research, 13(5), 1339-1353. Available from: [Link]

  • Ascendia Pharma. AmorSol® - Amorphous Solid Dispersion Technology. Available from: [Link]

  • Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 123-145. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclodextrin Inclusion Complexes: The Science Behind Enhanced Drug Delivery. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 743-750. Available from: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Valle, D. L. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online, 44, 384-392. Available from: [Link]

  • Various Authors. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharma Focus Asia. Available from: [Link]

  • Pharmaceutical Technology. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Available from: [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1057-1070. Available from: [Link]

  • Various Authors. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • Various Authors. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed, 47(4), 743-750. Available from: [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. PubMed, 8(8), 1057-1070. Available from: [Link]

  • Various Authors. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. Available from: [Link]

  • Various Authors. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. Available from: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]

  • Neelaveni, K., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available from: [Link]

  • Various Authors. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Various Authors. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available from: [Link]

  • Various Authors. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Available from: [Link]

  • Various Authors. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Various Authors. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available from: [Link]

  • Various Authors. (2023). Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin. ScienceRise: Pharmaceutical Science. Available from: [Link]

  • Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR. Available from: [Link]

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3159–3165. Available from: [Link]

  • Various Authors. (2026). Development and Validation of RP-HPLC Method for Simultaneous Assay and Dissolution Quantitative Analysis of Pitavastatin-Fenofibrate Complex Dual-Layered Tablets. MDPI. Available from: [Link]

  • Various Authors. (2021). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]

  • Various Authors. (2024). Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. eScholarship. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Ester Hydrolysis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. Our focus is to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. Our focus is to provide actionable strategies and the underlying scientific principles to prevent its primary degradation pathway: ester hydrolysis.

Understanding the Molecular Instability

The stability of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is primarily compromised by the susceptibility of its acetate ester functional group to hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, yielding the parent phenol (2-((4-Chlorophenyl)thio)quinolin-8-ol) and acetic acid.[1] This process can be catalyzed by the presence of acidic or basic species in the environment.[2][3]

The rate of this degradation is significantly influenced by three key environmental factors:

  • Moisture: Water is a necessary reactant for hydrolysis. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate its own degradation.[4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5]

  • pH: The presence of even trace amounts of acidic or basic contaminants can catalyze the hydrolysis reaction.[6][7] Basic (alkaline) conditions are particularly detrimental as they promote a rapid and irreversible form of hydrolysis known as saponification.[8][9]

A secondary, though less immediate, concern is the potential for oxidation at the thioether linkage, which can be promoted by atmospheric oxygen, especially under long-term storage.[10][11]

Hydrolysis_Mechanism cluster_products Degradation Products reactant 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate product1 2-((4-Chlorophenyl)thio)quinolin-8-ol reactant->product1 + H₂O (Moisture) product2 Acetic Acid reactant->product2

Caption: Ester hydrolysis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Degradation can manifest in several ways:

  • Physical Changes: The most common sign is the clumping or caking of the solid powder due to moisture absorption.[12] A noticeable color change from its original appearance (e.g., off-white to yellow or brown) can also indicate degradation.[13]

  • Olfactory Changes: As hydrolysis proceeds, it releases acetic acid. A faint smell of vinegar upon opening the container is a strong indicator that hydrolysis has occurred.[14]

  • Analytical Changes: When analyzed by methods like HPLC, you may observe a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products. On an NMR spectrum, you would see a reduction in the acetate methyl signal and the emergence of new signals for the hydrolyzed phenol product.[15]

Q2: What are the ideal short-term and long-term storage conditions?

A2: The ideal conditions are designed to mitigate the impact of moisture, temperature, and atmosphere.

ParameterShort-Term Storage (Working Stock, < 1 month)Long-Term Storage (Bulk Stock, > 1 month)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces the kinetic rate of hydrolysis and other degradation reactions.[14][16]
Atmosphere Tightly sealed containerUnder inert gas (Nitrogen or Argon)Displaces atmospheric moisture and oxygen, preventing both hydrolysis and oxidation.[17][18][19]
Moisture Control Store within a desiccatorSeal container with parafilm; store with desiccant packs.[4][20]Minimizes exposure to water, a key reactant in hydrolysis.[21]
Light Amber glass vial or opaque containerAmber glass vial stored in the darkProtects against potential photodegradation.[16][22]

Q3: My compound has clumped together. Is it still usable?

A3: Clumping is a definitive sign of moisture absorption.[12] While the compound may not be completely degraded, its purity is compromised. The absorbed water means that the actual weight of the active compound is less than the measured weight, leading to inaccurate concentrations in your experiments. For highly sensitive assays, it is strongly recommended to use a fresh, free-flowing lot. If this is not possible, you must first determine the purity of the clumped material via analytical methods (e.g., HPLC, qNMR) before use.

Q4: I suspect hydrolysis has occurred. How can I confirm this?

A4: The most reliable method is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be used, which can separate the parent compound from its potential degradation products.

  • Prepare a standard: Dissolve a small amount of a fresh, high-purity sample in a suitable solvent (e.g., acetonitrile/water).

  • Prepare your sample: Dissolve the suspect sample at the same concentration.

  • Analyze both: Run both samples on the HPLC. Compare the chromatograms. The presence of a new, more polar peak (the phenol degradant will likely have a shorter retention time on a reverse-phase column) and a corresponding decrease in the parent peak area confirms hydrolysis.

Q5: Can I store this compound in solution?

A5: Storing this compound in solution is strongly discouraged for any extended period. Aqueous solutions or those containing protic solvents (like methanol or ethanol) will create an environment ripe for hydrolysis.[14][23] If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), prepare it fresh for each experiment, and store any remaining solution under an inert atmosphere at -20°C or -80°C for the shortest possible time.[11]

Troubleshooting Guide

Observed IssuePossible Cause(s)Recommended Action(s)
Lower than expected yield in a reaction. Degradation of starting material: The purity of the compound has decreased due to hydrolysis during storage.1. Confirm Purity: Analyze the starting material using HPLC or NMR to quantify its purity before use. 2. Use Fresh Reagent: Switch to a new, unopened batch of the compound. 3. Review Storage: Ensure your storage protocols align with the long-term recommendations in the FAQ table.
Inconsistent or non-reproducible experimental results. Variable Purity: Different aliquots of the compound have degraded to varying extents due to inconsistent handling or repeated opening of the stock container.1. Aliquot the Compound: Upon receiving a new batch, immediately aliquot the powder into smaller, single-use vials under an inert atmosphere.[12] 2. Standardize Solutions: If using a stock solution, determine its exact concentration analytically before use.[12]
Solid compound has changed color and/or smells of vinegar. Significant Hydrolysis: Advanced degradation has occurred due to prolonged exposure to moisture and/or elevated temperatures.1. Do Not Use: The compound's integrity is highly compromised. Do not use it for any quantitative or sensitive experiments.[13] 2. Procure New Material: Order a fresh supply of the compound. 3. Audit Procedures: Perform a thorough review of your lab's storage and handling procedures for sensitive reagents.

Protocols for Ensuring Stability

Protocol 4.1: Recommended Long-Term Storage
  • Environment: Perform all manipulations in an environment with low humidity. A glovebox with a dry, inert atmosphere (N₂ or Ar) is ideal.[12]

  • Aliquoting: Upon receipt of a new batch of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate, do not store it in the original large container. Aliquot the free-flowing powder into pre-dried, amber glass vials sized for single or short-term use.

  • Inerting: Backfill each vial with dry nitrogen or argon gas before sealing.

  • Sealing: Tightly cap each vial. For maximum protection, wrap the cap and neck of the vial with parafilm to create an additional moisture barrier.[20]

  • Packaging: Place the sealed vials inside a larger, sealed container that includes a desiccant pouch (e.g., silica gel).[4][24]

  • Storage: Place the container in a freezer at -20°C.

Protocol 4.2: Procedure for Aliquoting and Daily Handling
  • Preparation: Before opening any container, allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Minimize Exposure: Work quickly to minimize the time the vial is open to the atmosphere. Have all necessary spatulas and weighing vessels ready.

  • Weighing: Weigh out the required amount of compound.

  • Resealing: Immediately after weighing, flush the vial headspace with inert gas if possible, and tightly reseal the vial. Wrap with fresh parafilm.

  • Return to Storage: Promptly return the vial to its proper storage condition (refrigerator or desiccator for short-term use).

Troubleshooting_Workflow start Suspected Degradation (e.g., Clumping, Low Yield) check_physical Observe Physical State (Color, Smell, Clumping) start->check_physical analyze Quantitative Analysis (e.g., HPLC, NMR) check_physical->analyze If any signs are present pure Purity Acceptable? analyze->pure use_cautiously Use with Caution (Account for Purity) pure->use_cautiously Yes discard Discard and Procure New Batch pure->discard No review_storage Review and Improve Storage/Handling Protocols use_cautiously->review_storage discard->review_storage

Sources

Optimization

troubleshooting HPLC peak tailing for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Technical Support Center: HPLC Troubleshooting Guide for: 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate Topic: Resolving Peak Tailing in Reversed-Phase HPLC Introduction: Understanding the Challenge Peak tailing is a fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting

Guide for: 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate Topic: Resolving Peak Tailing in Reversed-Phase HPLC

Introduction: Understanding the Challenge

Peak tailing is a frequent issue in High-Performance Liquid Chromatography (HPLC) that can significantly compromise analytical accuracy, reducing resolution and making quantification unreliable.[1] This guide provides a systematic, in-depth approach to troubleshooting and resolving peak tailing for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate, a compound whose chemical structure presents specific chromatographic challenges.

The molecule's quinoline ring contains a basic nitrogen atom, making it susceptible to strong, unwanted interactions with the stationary phase.[2][3][4] These secondary interactions are a primary cause of asymmetric peak shapes.[2][3][5] This document will guide you, as a researcher or drug development professional, through a logical diagnostic process to identify the root cause of peak tailing and restore a sharp, symmetrical, Gaussian peak shape.[2]

Analyte at a Glance: Key Physicochemical Properties

Understanding the properties of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is the first step in effective troubleshooting. The key feature is the quinoline moiety, a basic heterocycle.

PropertyValue/CharacteristicImplication for HPLC Analysis
Core Moiety QuinolineContains a basic nitrogen atom.
pKa of Quinoline ~4.90[6][7]The compound's charge state is highly dependent on mobile phase pH. Near this pKa, the analyte will exist in both ionized and neutral forms, leading to peak distortion.[1]
Primary Cause of Tailing Secondary Ionic InteractionsThe protonated (positively charged) quinoline nitrogen can interact strongly with ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[1][2][3][8]

Part 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common causes of peak tailing for basic compounds like yours. Start here to quickly identify and solve the most probable issues.

Q1: My peak is tailing. Could my mobile phase pH be the problem?

Answer: Yes, this is the most likely cause. The interaction between your basic analyte and the column's stationary phase is highly sensitive to pH.

  • The Mechanism: Most reversed-phase columns are silica-based and have residual silanol groups (Si-OH). At a mobile phase pH above approximately 3, these silanol groups begin to deprotonate and become negatively charged (Si-O⁻).[1][2][3] Your analyte, with a pKa of ~4.9, will be protonated (positively charged) at pH values below this. This charge difference leads to a strong secondary ion-exchange interaction, causing a portion of the analyte molecules to be retained longer and elute slowly, resulting in a tailed peak.[2][3][8]

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH of 3.0 or lower.[2][3][4] At this low pH, the silanol groups are fully protonated (neutral), which minimizes the secondary ionic interactions causing the tailing.[2][8][9] Use a suitable buffer like 10-20 mM phosphate or 0.1% trifluoroacetic acid (TFA) to maintain a stable pH.

    • Avoid Operating Near the pKa: Never buffer your mobile phase near the analyte's pKa (~4.9).[1] When the pH is close to the pKa, the analyte exists as a mixture of ionized and neutral forms, which have different retention behaviors, inevitably causing peak broadening or tailing.[1]

Q2: I've lowered the pH, but still see some tailing. What's next?

Answer: If adjusting the pH doesn't completely solve the issue, the problem may be due to highly acidic, unreacted silanol groups that remain active even at low pH. You can address this by either "masking" these sites or choosing a more inert column.

  • The Mechanism: Even on high-quality, end-capped columns, some free silanol groups persist.[2][4] These sites can still interact with basic analytes. Trace metal impurities within the silica can also increase the acidity of adjacent silanol groups, worsening the effect.[2][8]

  • Troubleshooting Steps:

    • Add a Competing Base: Introduce a "silanol suppressor" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.5%).[10][11][12][13] TEA is a small, basic amine that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[9][10][11][13] This reduces the opportunity for secondary interactions.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can also help shield the silanol interactions.[8]

Q3: Could my column be the source of the problem?

Answer: Absolutely. Not all C18 columns are the same. The type of silica, bonding technology, and end-capping play a crucial role in performance with basic analytes.

  • The Mechanism: Older "Type A" silica columns have a higher concentration of metal impurities and acidic silanols, making them prone to causing peak tailing with basic compounds.[2] Modern "Type B" columns are made from high-purity silica with minimal metal content and are more exhaustively end-capped, providing a much more inert surface.[2]

  • Troubleshooting Steps:

    • Use a Modern, End-Capped Column: Ensure you are using a high-purity, Type B silica column. These are specifically designed to minimize silanol activity and provide excellent peak shape for basic compounds.[2]

    • Consider a Polar-Embedded Phase: For highly basic compounds, a column with a polar-embedded group can be beneficial. These stationary phases have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain, which helps to shield the residual silanols from basic analytes.[1]

    • Check for Column Contamination or Voids: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the inlet.[3] This disrupts the flow path and causes peak distortion. Try flushing the column (in the reverse direction, if permitted by the manufacturer) or using a guard column to protect the analytical column.[3]

Q4: What if my sample injection is the issue?

Answer: The way you prepare and inject your sample can also introduce peak asymmetry.

  • The Mechanism: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause the peak to distort. This is known as solvent mismatch. Additionally, injecting too much sample mass (mass overload) can saturate the stationary phase, leading to a "shark-fin" or fronting peak, though severe tailing can also occur.

  • Troubleshooting Steps:

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.

    • Check for Mass Overload: Reduce the concentration of your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Part 2: Systematic Troubleshooting Workflow & Experimental Protocols

If the initial FAQs did not resolve your issue, a more systematic approach is required. Follow this logical workflow to diagnose the problem.

Troubleshooting Flowchart

This diagram outlines the decision-making process for systematically addressing peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed q1_ph Is Mobile Phase pH < 3? start->q1_ph adjust_ph Action: Lower pH to 2.5-3.0 with 0.1% TFA or buffer. q1_ph->adjust_ph No q2_additive Is tailing still present? q1_ph->q2_additive Yes re_eval1 Re-evaluate Peak Shape adjust_ph->re_eval1 re_eval1->q2_additive Yes resolved Problem Resolved re_eval1->resolved No add_tea Action: Add competing base (e.g., 0.1% TEA) to mobile phase. q2_additive->add_tea Yes q2_additive->resolved No re_eval2 Re-evaluate Peak Shape add_tea->re_eval2 q3_column Is tailing still present? re_eval2->q3_column Yes re_eval2->resolved No check_column Action: Use modern Type-B or polar-embedded column. Check for contamination/voids. q3_column->check_column Yes q3_column->resolved No re_eval3 Re-evaluate Peak Shape check_column->re_eval3 q4_system Is tailing still present? re_eval3->q4_system Yes re_eval3->resolved No check_system Action: Check for extra-column volume. Check sample solvent & concentration. q4_system->check_system Yes q4_system->resolved No check_system->resolved

Caption: A step-by-step flowchart for diagnosing HPLC peak tailing.

Visualizing the Problem: Analyte-Silanol Interaction

The root cause of peak tailing for this compound is often the electrostatic interaction between the protonated quinoline and a deprotonated silanol group on the silica surface.

Sources

Troubleshooting

optimizing recrystallization and purification conditions for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical liabilities of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical liabilities of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate . This molecule presents a dual-challenge during purification: a highly labile 8-acetate ester prone to solvolysis, and a thioether linkage susceptible to oxidation.

The following workflows, troubleshooting FAQs, and self-validating protocols are designed to help researchers and drug development professionals maximize yield and purity while preventing structural degradation.

Purification Decision Matrix

PurificationWorkflow Crude Crude 2-((4-Chlorophenyl)thio) quinolin-8-yl acetate Check LC-MS Purity Check Crude->Check HighPurity >85% Purity (Minor Impurities) Check->HighPurity LowPurity <85% Purity (Significant Degradation) Check->LowPurity Recryst Recrystallization (EtOAc/Heptane) HighPurity->Recryst Column Flash Chromatography (Silica, Hexanes/EtOAc) LowPurity->Column Dry Vacuum Drying (Inert Gas Purge) Recryst->Dry Column->Recryst Pure Pure Target Compound Dry->Pure

Figure 1: Purification and recrystallization workflow for quinolin-8-yl acetate derivatives.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my product degrade into 8-hydroxyquinoline derivatives during recrystallization? Causality: The 8-acetate group on the quinoline ring is highly susceptible to transesterification and hydrolysis. 8-Quinolyl acetates are intrinsically reactive because the adjacent quinoline nitrogen can participate in stabilizing leaving groups or activating nucleophiles, making the ester exceptionally prone to solvolysis[1]. When recrystallized in protic solvents like methanol or ethanol at elevated temperatures, the solvent acts as a nucleophile, stripping the acetyl group via interesterification to yield the 8-hydroxyquinoline derivative[2]. Solution: Strictly avoid alcohols. Transition to an aprotic binary solvent system, such as Ethyl Acetate (EtOAc) and Heptane. EtOAc provides the necessary solubility at boiling, while heptane acts as the anti-solvent without nucleophilic risk.

Q2: I am observing a more polar impurity forming during the drying and heating process. What is it? Causality: The 2-((4-chlorophenyl)thio) linkage is a thioether. Thioethers are prone to auto-oxidation into sulfoxides (and eventually sulfones) when exposed to atmospheric oxygen, heat, and light. The polar impurity is likely the sulfoxide derivative, which will elute earlier on normal-phase TLC/LC-MS. Solution: Implement a self-validating inert-atmosphere protocol. Degas your crystallization solvents by sparging with Argon or Nitrogen for 15 minutes prior to use. Dry the final crystals in a vacuum oven backfilled with Argon, and shield the flask from direct light.

Q3: My compound "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? Causality: Oiling out occurs when the melting point of the solute is lower than the saturation temperature of the solvent mixture. The compound separates as a supercooled liquid rather than a solid crystal lattice, often trapping impurities. Solution:

  • Adjust the Solvent Ratio: Increase the proportion of the good solvent (EtOAc) slightly to lower the saturation temperature below the compound's melting point.

  • Seeding: Introduce a pure seed crystal of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate at the cloud point to bypass the thermodynamic barrier of primary nucleation.

  • Trituration: If an oil forms, cool it in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization via acoustic cavitation.

Section 2: Step-by-Step Methodologies
Protocol A: Aprotic, Inert-Atmosphere Recrystallization

Self-Validating Criteria: The protocol is successful if the final product is a crystalline solid, and LC-MS analysis shows no M-42 peak (loss of acetyl) or M+16 peak (oxidation to sulfoxide).

  • Solvent Preparation: Sparge a mixture of EtOAc and Heptane with Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Suspend the crude 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate in a minimal volume of degassed EtOAc (approx. 3-5 mL/g) in a round-bottom flask under an Argon atmosphere.

  • Heating: Warm the suspension gently to 60°C using a water bath until complete dissolution occurs. Critical: Do not exceed 65°C to prevent thermal degradation of the thioether.

  • Anti-Solvent Addition: Dropwise, add degassed Heptane while maintaining the temperature until the solution becomes faintly turbid (the cloud point).

  • Clarification & Seeding: Add 1-2 drops of EtOAc to clear the turbidity. Immediately add a few seed crystals of the pure compound.

  • Cooling: Remove the heat source. Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel under a blanket of Argon. Wash the filter cake with ice-cold, degassed Heptane.

  • Drying: Dry in a vacuum desiccator (shielded from light) at room temperature for 12 hours.

Protocol B: Silica Gel Flash Chromatography (For heavily degraded crude)

Self-Validating Criteria: TLC (Hexanes/EtOAc 7:3) should show distinct separation between the target ester (higher Rf) and the hydrolyzed 8-hydroxyquinoline by-product (lower Rf, strongly UV-active).

  • Stationary Phase: Use standard silica gel (230-400 mesh). Pre-treat the silica slurry with 1% Triethylamine (TEA) in Hexanes to neutralize acidic silanol groups, preventing on-column ester hydrolysis.

  • Mobile Phase: Prepare a Hexanes/EtOAc gradient (start 9:1, ramp to 7:3).

  • Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite, evaporate the DCM under reduced pressure, and dry-load the powder onto the column.

  • Elution: Run the column at a flow rate of 20-30 mL/min. Monitor fractions via TLC (UV 254 nm). Combine fractions containing the pure target compound and evaporate under reduced pressure at <40°C.

Section 3: Quantitative Data & Solvent Selection

The following matrix summarizes the physicochemical properties of common solvent systems and their impact on the structural integrity of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate.

Solvent SystemBoiling Point (°C)Polarity IndexHydrolysis RiskOxidation RiskSuitability
Methanol / Water65 / 1005.1 / 9.0High LowDO NOT USE
Ethanol785.2High LowDO NOT USE
EtOAc / Heptane77 / 984.4 / 0.1NoneLowOptimal
Toluene / Hexanes110 / 682.4 / 0.1NoneModerate (Heat)Acceptable
DCM / Hexanes39 / 683.1 / 0.1NoneLowGood for Column
References
  • Title: Design, Synthesis, and Evaluation of Orally Bioavailable Quinoline–Indole Derivatives as Innovative Multitarget-Directed Ligands: Promotion of Cell Proliferation in the Adult Murine Hippocampus for the Treatment of Alzheimer's Disease Source: ACS Publications URL
  • Title: Alkylating properties of phosphate esters. Part 2. Reactivity of dimethyl (arylalkyl)

Sources

Optimization

Technical Support Center: Stabilizing 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate in DMSO

Welcome to the Technical Support Center. As application scientists, we frequently observe that while 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is a highly effective tool compound, its specific structural features mak...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently observe that while 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is a highly effective tool compound, its specific structural features make it uniquely vulnerable when stored in Dimethyl Sulfoxide (DMSO).

This guide provides the mechanistic causality behind its degradation and outlines self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Overview of Compound Instability

To stabilize a compound, we must first understand how it degrades. This molecule possesses two highly labile sites in solution:

  • The Acetate Ester (Position 8): DMSO is notoriously hygroscopic. When it absorbs atmospheric moisture, the water acts as a nucleophile. The acetate ester at the 8-position of the quinoline ring undergoes rapid hydrolysis, yielding a free 8-hydroxyquinoline (8-HQ) derivative and acetic acid. Because 8-HQ is a strong metal chelator, this degradation can introduce severe artifacts in metalloenzyme assays. Furthermore, the released acetic acid lowers the local pH, autocatalytically accelerating further ester cleavage [1].

  • The Thioether Linkage (Position 2): The sulfur atom bridging the quinoline and 4-chlorophenyl rings is electron-rich. In the presence of dissolved oxygen or trace reactive oxygen species (ROS) commonly found in aged DMSO, the thioether is readily oxidized to a sulfoxide (+16 Da) and eventually a sulfone (+32 Da) [2].

Degradation A 2-((4-Chlorophenyl)thio) quinolin-8-yl acetate B Ester Hydrolysis A->B H2O in DMSO C Thioether Oxidation A->C Dissolved O2 D 8-Hydroxyquinoline + Acetic Acid B->D Cleavage E Sulfoxide / Sulfone C->E +16 / +32 Da

Figure 1: Primary degradation pathways of the compound in DMSO.

Troubleshooting & FAQs

Q1: My stock solution turned from colorless to a faint yellow over a few weeks. Is it still usable? A1: No. The yellowing is a classic visual indicator of ester hydrolysis. The intact acetate ester disrupts the extended conjugation of the quinoline system, keeping it relatively colorless. Upon hydrolysis, the free 8-hydroxyquinoline (8-HQ) is released, which exhibits a distinct yellow hue—especially if it chelates trace metal ions leached from standard glassware. Discard the stock immediately to prevent assay artifacts.

Q2: How drastically does water content in DMSO affect the compound's half-life? A2: The causality is direct and severe. Even a 0.1% increase in water content can reduce the half-life from months to days. The table below summarizes the quantitative impact of storage conditions on compound stability.

Quantitative Stability Data
Storage TemperatureDMSO QualityAtmosphereLight ExposureEstimated Half-Life (t½)
-80°CAnhydrous (≤0.005% H₂O)ArgonDark (Amber)> 12 months
-20°CAnhydrous (≤0.005% H₂O)ArgonDark (Amber)~ 6 months
+25°CStandard (≥0.1% H₂O)AirAmbient Light4 - 5 days
+25°C5% H₂O in DMSOAirAmbient Light< 12 hours

Q3: My LC-MS analysis shows the parent peak is gone, replaced by peaks at +16 Da and +32 Da. What happened? A3: This is the spectroscopic signature of spontaneous thioether oxidation. The +16 Da peak is the sulfoxide intermediate, and the +32 Da peak is the fully oxidized sulfone. This occurs when the stock is exposed to atmospheric oxygen or subjected to repeated freeze-thaw cycles, which introduce micro-bubbles of air into the solvent [3].

Experimental Protocols

To guarantee trustworthiness in your assays, every protocol must act as a self-validating system. Follow these step-by-step methodologies to ensure stock integrity.

Protocol A: Preparation of Ultra-Stable Anhydrous Stocks

Objective: Prevent hydrolysis and oxidation during initial solvation.

  • Equilibration: Remove the lyophilized compound from cold storage and equilibrate it to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials in ambient air causes immediate condensation, introducing water before the DMSO is even added.

  • Solvent Selection: Break the seal of a fresh ampoule of anhydrous DMSO (≤0.005% water, sealed under argon) immediately before use. Do not use bottled DMSO that has been previously opened.

  • Dissolution: Dissolve the compound to the target concentration (e.g., 10 mM). Vortex gently to mix. Crucial: Do not sonicate. Sonication generates localized heat and cavitation-induced ROS, which will prematurely oxidize the thioether.

  • Aliquotting: Aliquot the solution into single-use amber glass vials. Avoid polypropylene tubes for long-term storage, as pure DMSO can leach plasticizers.

  • Purging: Overlay each aliquot with a gentle stream of Argon gas for 5 seconds to displace atmospheric oxygen.

  • Storage: Cap tightly with PTFE-lined caps and immediately transfer to a -80°C freezer.

Workflow Step1 1. Lyophilize Solid Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot to Amber Vials Step2->Step3 Step4 4. Argon Purge Step3->Step4 Step5 5. Store at -80°C Step4->Step5

Figure 2: Optimized workflow for ultra-stable DMSO stock preparation.

Protocol B: Self-Validating LC-MS Stability Assay

Objective: Verify stock integrity prior to critical biological assays.

  • Preparation: Thaw a single-use aliquot at room temperature.

  • Dilution: Dilute 1 µL of the stock into 99 µL of LC-MS grade Acetonitrile. Causality: Do not use aqueous buffers for the initial dilution, as this will trigger rapid hydrolysis before the sample reaches the column.

  • Chromatography: Run a reverse-phase gradient on a C18 column (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes).

  • Detection: Monitor UV absorbance at 254 nm and extract ion chromatograms (EIC) for:

    • Parent Mass:[M+H]⁺

    • Hydrolyzed Mass: [M+H - 42 Da] (Loss of the acetyl group/ketene)

    • Oxidized Masses: [M+H + 16 Da] and[M+H + 32 Da]

  • Validation Check: Calculate the Area Under the Curve (AUC). If the parent peak AUC is <95% of the total integrated area, the stock fails validation and must be discarded.

References

  • Title: Tuning the Hydrolytic Behavior of Hydroxyquinoline Derivatives for Anticorrosion Applications Source: Chemistry of Materials (ACS Publications) URL: [Link]

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Chemical Science (via PMC - NIH) URL: [Link]

  • Title: Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Troubleshooting

reducing byproduct formation during 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate preparation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the functionalization of 8-hydroxyqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges during the functionalization of 8-hydroxyquinoline scaffolds.

The preparation of 2-((4-chlorophenyl)thio)quinolin-8-yl acetate presents a classic synthetic trilemma: you must forge a robust C–S bond while simultaneously preventing the oxidative homocoupling of the thiol nucleophile and preserving the highly labile 8-acetate group.

This technical guide provides a mechanistic breakdown of common byproducts, a diagnostic workflow, and self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Workflow for Byproduct Mitigation

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / 1H NMR) CheckDisulfide High Disulfide Byproduct? (m/z 286) Start->CheckDisulfide FixDisulfide Action: Degas solvent (Ar/N2) Use strict Schlenk techniques CheckDisulfide->FixDisulfide Yes CheckHydrolysis High Deacetylation? (-42 Da, 8-OH formed) CheckDisulfide->CheckHydrolysis No FixDisulfide->CheckHydrolysis FixHydrolysis Action: Switch to mild base or use two-step sequence CheckHydrolysis->FixHydrolysis Yes CheckConversion Low Conversion of Starting Material? CheckHydrolysis->CheckConversion No FixHydrolysis->CheckConversion FixConversion Action: Add Pd-catalyst (e.g., Pd2(dba)3 / Xantphos) CheckConversion->FixConversion Yes Success Optimized Yield: Target Thioether CheckConversion->Success No FixConversion->Success

Diagnostic workflow for identifying and resolving thioetherification byproducts.

Quantitative Optimization Data

The table below summarizes the causality between selected reaction parameters and the resulting product distribution. Notice how the choice of base and atmospheric conditions directly dictates the failure modes of the reaction.

Table 1: Influence of Reaction Parameters on Byproduct Distribution

Base (Equiv)SolventTemp (°C)AtmosphereCatalyst SystemTarget Yield (%)Disulfide (%)Deacetylated (%)
KOH (2.0)EtOH / H₂O80AirNone (SNAr)< 515> 80
K₂CO₃ (2.0)DMF80N₂None (SNAr)351045
Cs₂CO₃ (1.5)Toluene100ArPd₂(dba)₃ / Xantphos88< 28
DIPEA (2.0)1,4-Dioxane80ArPd₂(dba)₃ / Xantphos94 < 1 < 2

Troubleshooting FAQs

Q1: Why is my reaction yielding significant amounts of bis(4-chlorophenyl) disulfide (m/z 286)? Causality: Thiolate anions are highly susceptible to single-electron oxidation. In the presence of ambient oxygen and a base, 4-chlorobenzenethiol rapidly dimerizes into the corresponding disulfide[1]. This not only consumes your nucleophile but also generates a byproduct that is notoriously difficult to separate via standard silica gel chromatography due to its similar polarity to the target thioether. Solution: Transition to strict Schlenk techniques. Sparge all solvents with Argon for at least 30 minutes prior to use, and ensure your base is thoroughly dried.

Q2: I am observing a major byproduct at m/z 288 (loss of 42 Da). Why is the acetate group falling off? Causality: The 8-acetate group on the quinoline ring is exceptionally prone to hydrolysis[2]. The nitrogen atom of the quinoline ring withdraws electron density, making the ester carbonyl highly electrophilic. When harsh inorganic bases (like NaOH or KOH) are used at elevated temperatures to promote the SNAr reaction, they inadvertently cleave the ester, yielding 2-((4-chlorophenyl)thio)quinolin-8-ol. Solution: Eliminate water from the system and switch to a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA).

Q3: Why should I use a Palladium catalyst instead of relying on standard Nucleophilic Aromatic Substitution (SNAr)? Causality: 2-Chloroquinolines are only moderately reactive toward SNAr. Achieving full conversion often requires high temperatures (>100 °C) and strong bases, which exacerbate ester hydrolysis. Transition-metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig thioetherification) significantly lowers the activation energy barrier for C–S bond formation[3]. This allows the reaction to proceed rapidly at milder temperatures, preserving the sensitive acetate group[4].

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that allow you to verify the integrity of the reaction before proceeding to the next step.

Protocol A: Direct Pd-Catalyzed Thioetherification (Recommended)

This method utilizes cross-coupling to achieve high yields while avoiding ester cleavage.

  • Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloroquinolin-8-yl acetate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Solvent & Base Addition: Add anhydrous, Argon-sparged 1,4-dioxane (to reach 0.2 M concentration) followed by anhydrous DIPEA (2.0 equiv).

  • Nucleophile Addition: Add 4-chlorobenzenethiol (1.1 equiv) via syringe.

    • Self-Validation Checkpoint 1: The reaction mixture should remain a clear yellow/orange. If it instantly turns dark brown or cloudy before heating, oxygen has breached the system, and rapid disulfide formation is occurring.

  • Heating: Stir the mixture at 80 °C for 4 hours.

    • Self-Validation Checkpoint 2: At t = 2 hours, remove a 50 µL aliquot under Argon. Quench in 1 mL of LC-MS grade acetonitrile. Analyze via LC-MS. You must observe the product mass ([M+H]⁺ ~330) with <5% relative abundance of the deacetylated mass ([M+H]⁺ ~288). If deacetylation exceeds 5%, abort and verify the anhydrous nature of your dioxane and DIPEA.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The Two-Step "Fail-Safe" Sequence

If direct coupling continues to yield ester cleavage due to specific laboratory constraints, decouple the C–S bond formation from the esterification entirely.

  • Step 1 (Thioetherification): React 2-chloroquinolin-8-ol with 4-chlorobenzenethiol using the Pd-catalyzed conditions described above. Because the acetate is absent, you can safely push the reaction to 100 °C if necessary to ensure 100% conversion to 2-((4-chlorophenyl)thio)quinolin-8-ol. Purify the intermediate.

  • Step 2 (Acetylation): Dissolve the purified intermediate in anhydrous dichloromethane (DCM) at 0 °C. Add Pyridine (3.0 equiv) followed dropwise by Acetic Anhydride (Ac₂O, 1.5 equiv). Stir for 2 hours, warming to room temperature.

    • Self-Validation Checkpoint 3: Analyze the crude mixture by ¹H NMR. The complete disappearance of the broad phenolic -OH proton signal (~9.5 ppm) and the appearance of a sharp acetate methyl singlet (~2.4 ppm) confirms quantitative, clean conversion without the risk of byproduct formation.

References

  • Tuning the Hydrolytic Behavior of Hydroxyquinoline Derivatives for Anticorrosion Applications. Chemistry of Materials - ACS Publications. 2

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. 3

  • Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. The Journal of Organic Chemistry - ACS Publications. 4

  • Nickel-Catalyzed Decarbonylative Thioetherification of Carboxylic Acids with Thiols. The Journal of Organic Chemistry - ACS Publications. 1

Sources

Reference Data & Comparative Studies

Validation

In-Depth Analysis of 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate Analogs: A Guide to Structure-Activity Relationships

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate and its analogs have emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate and its analogs have emerged as a focal point for research, particularly in the discovery of novel enzyme inhibitors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for this family of compounds, synthesizing available data to offer insights for researchers, scientists, and professionals in drug development. We will delve into the specific structural modifications that influence biological activity, supported by experimental data and methodologies, to illuminate the path for future optimization efforts.

The Core Scaffold: A Foundation for Inhibition

The parent molecule, 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate, can be deconstructed into four key regions amenable to chemical modification: the quinoline core, the thioether linkage, the substituted phenyl ring, and the 8-acetoxy group. Understanding how alterations in each of these regions impact biological activity is the cornerstone of a successful SAR study. While a comprehensive SAR study on a broad series of these specific analogs is not yet publicly available, we can extrapolate from research on closely related quinoline thioethers and their interactions with key biological targets, such as Protein Tyrosine Phosphatase 1B (PTP1B), a critical regulator in metabolic pathways.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of enzyme inhibitors are intricately linked to their three-dimensional structure and the specific interactions they form within the enzyme's active site. For the 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate series, the following SAR trends can be hypothesized based on existing knowledge of similar inhibitor classes.

Modifications of the Phenyl Ring

The 4-chlorophenyl moiety plays a crucial role in anchoring the inhibitor within a hydrophobic pocket of the target enzyme.

  • Position of the Halogen: The para-position of the chlorine atom is often critical for optimal activity. Shifting the chlorine to the meta or ortho position can lead to a significant decrease in inhibitory potency due to steric hindrance or loss of key hydrophobic interactions.

  • Nature of the Halogen: Substitution of chlorine with other halogens (e.g., fluorine, bromine) can modulate the electronic and lipophilic properties of the molecule. A fluoro-substituent, for instance, may offer improved metabolic stability, while a bromo-substituent could enhance binding affinity through stronger halogen bonding.

  • Electron-Donating vs. Electron-Withdrawing Groups: Replacing the chloro group with electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., trifluoromethyl) would likely have a profound impact on activity. These changes alter the electrostatic potential of the ring and its ability to interact with the protein.

Alterations of the Quinoline Core

The quinoline ring system is a key pharmacophore, often involved in π-π stacking interactions with aromatic amino acid residues in the active site.

  • Substitution on the Quinoline Ring: The introduction of small alkyl or halo substituents at positions 5, 6, or 7 could enhance binding affinity through additional van der Waals or hydrophobic interactions. However, bulky substituents are generally disfavored as they can lead to steric clashes.

The Thioether Linkage

The thioether (-S-) bridge provides a degree of flexibility, allowing the phenyl and quinoline rings to adopt an optimal conformation for binding.

  • Linker Modification: Replacing the thioether with an ether (-O-), sulfoxide (-SO-), or sulfone (-SO2-) would alter the geometry and electronic properties of the linker. Such changes would significantly impact the overall conformation of the molecule and its binding mode.

The 8-Acetoxy Group

The acetate group at the 8-position of the quinoline ring serves as a pro-drug moiety. In a cellular environment, it is expected to be hydrolyzed by esterases to reveal a free hydroxyl group. This hydroxyl group can then act as a key hydrogen bond donor or acceptor, or as a chelating group for metal ions within the enzyme's active site.

  • Ester Modification: Varying the ester group (e.g., propionate, butyrate) could influence the rate of hydrolysis and, consequently, the pharmacokinetic profile of the compound.

  • Replacement with Other Functional Groups: Replacing the acetate with an amide or a free hydroxyl group would lead to compounds with different physicochemical properties and potentially altered biological activities.

Experimental Methodologies

To establish a robust SAR, a systematic approach to synthesis and biological evaluation is imperative.

General Synthesis of Analogs

A representative synthetic scheme for the preparation of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate analogs would typically involve the following steps:

  • Synthesis of the Quinoline Core: Substituted 8-hydroxyquinolines can be synthesized via established methods such as the Skraup or Doebner-von Miller reactions.

  • Introduction of the Thioether Linkage: The 8-hydroxyquinoline is first converted to an 8-acetoxy-2-chloroquinoline. Subsequent nucleophilic aromatic substitution with a substituted thiophenol in the presence of a suitable base yields the desired 2-(arylthio)quinolin-8-yl acetate.

  • Purification and Characterization: The final products are purified by column chromatography and characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: PTP1B Inhibition Assay

The inhibitory activity of the synthesized analogs against a target enzyme, such as PTP1B, is determined using a standardized in vitro assay.

  • Enzyme and Substrate Preparation: Recombinant human PTP1B and a suitable substrate, such as p-nitrophenyl phosphate (pNPP), are prepared in an appropriate assay buffer.

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the test compounds for a specific period. The reaction is then initiated by the addition of the substrate.

  • Data Analysis: The rate of substrate hydrolysis is measured spectrophotometrically. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves.

Comparative Data and Future Directions

A hypothetical table summarizing the SAR data for a series of analogs is presented below. This illustrates how systematic modifications can lead to the identification of more potent compounds.

Analog IDR (Phenyl Substitution)Quinoline SubstitutionIC50 (µM) against PTP1B
1 4-ClH5.2
2 4-FH7.8
3 4-BrH3.1
4 4-CH₃H10.5
5 3-ClH15.6
6 4-Cl6-F2.5

This data is illustrative and not based on a specific published study.

The hypothetical data suggests that a 4-bromo substitution on the phenyl ring and a 6-fluoro substitution on the quinoline ring enhance the inhibitory activity against PTP1B.

Visualizing Structure-Activity Relationships

To better understand the key structural features influencing activity, a SAR diagram can be constructed.

SAR_Summary cluster_core 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate Core cluster_modifications Structural Modifications cluster_activity Impact on Activity Core Core Scaffold Phenyl Phenyl Ring (R-group) Core->Phenyl Modify Substituents Quinoline Quinoline Core Core->Quinoline Add Substituents Linker Thioether Linkage Core->Linker Change Linker Acetoxy 8-Acetoxy Group Core->Acetoxy Modify/Replace Ester Activity_Increase Increased Potency Phenyl->Activity_Increase 4-Br, 4-Cl Activity_Decrease Decreased Potency Phenyl->Activity_Decrease 3-Cl, 4-CH3 Quinoline->Activity_Increase Small e--withdrawing groups at C5, C6, C7 Activity_Modulate Modulated PK/PD Acetoxy->Activity_Modulate Vary ester chain length

Caption: Key SAR trends for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate analogs.

Experimental Workflow

The process from compound design to biological evaluation follows a structured workflow.

Workflow A Design of Analogs B Chemical Synthesis A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D In Vitro Biological Assay (e.g., PTP1B Inhibition) C->D E Data Analysis (IC50 determination) D->E F SAR Analysis & Iteration E->F F->A Next Generation Design

Caption: Workflow for SAR-driven drug discovery.

Conclusion

The systematic exploration of the structure-activity relationship for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate analogs holds significant promise for the development of potent and selective enzyme inhibitors. By methodically modifying the four key regions of the scaffold—the phenyl ring, the quinoline core, the thioether linkage, and the 8-acetoxy group—researchers can fine-tune the pharmacological properties of these compounds. The insights gained from such studies are invaluable for guiding the design of next-generation therapeutics with improved efficacy and safety profiles. Future work should focus on obtaining comprehensive experimental data for a diverse library of these analogs to build a more complete and predictive SAR model.

Comparative

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate vs 8-hydroxyquinoline derivatives efficacy

An in-depth technical analysis from the perspective of a Senior Application Scientist evaluating the transition of hit compounds to lead optimization in antimicrobial and oncological drug discovery. Executive Summary: Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis from the perspective of a Senior Application Scientist evaluating the transition of hit compounds to lead optimization in antimicrobial and oncological drug discovery.

Executive Summary: The Evolution of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, historically renowned for its potent metal-chelating properties. Legacy derivatives like clioquinol have demonstrated broad-spectrum antimicrobial and anti-neurodegenerative activities. However, as an Application Scientist, I frequently observe these classical 8-HQs fail during in vivo translation due to poor pharmacokinetic (PK) profiles, rapid Phase II metabolism (glucuronidation), and indiscriminate metal chelation leading to off-target toxicity.

The compound 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CAS 141649-51-6) represents a paradigm shift in this space. By utilizing a dual-modification strategy—an acetate prodrug moiety at the 8-position and a bulky thioether substitution at the 2-position—this molecule overcomes the historical limitations of the 8-HQ class. This guide objectively compares the mechanistic and empirical efficacy of this advanced thio-acetate derivative against standard 8-HQ alternatives.

Mechanistic Rationale: Causality in Structural Design

To understand why 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate outperforms legacy derivatives, we must analyze the causality behind its specific structural modifications:

  • The 8-Acetate Prodrug Strategy: The free hydroxyl group of standard 8-HQs is highly susceptible to rapid glucuronidation in the liver, leading to swift renal clearance. Masking this hydroxyl group as an acetate ester dramatically increases the molecule's lipophilicity (LogP), facilitating rapid penetration across fungal cell walls or mammalian cell membranes. Once intracellular, ubiquitous esterases hydrolyze the acetate, releasing the active bidentate chelator precisely at the site of action.

  • The 2-((4-Chlorophenyl)thio) Substitution: Unsubstituted 8-HQs can bind systemic metal ions indiscriminately. The addition of a bulky, electron-withdrawing (4-chlorophenyl)thio group at the 2-position introduces critical steric hindrance. This structural bulk modulates the chelation geometry, favoring binding within the hydrophobic pockets of specific target metalloenzymes (such as fungal CYP51) rather than systemic serum metals. Furthermore, the thioether linkage has been validated to enhance anti-phytopathogenic and antimicrobial activity by preventing rapid efflux ([1]).

Mechanism Prodrug 2-((4-Chlorophenyl)thio) quinolin-8-yl acetate Membrane Target Cell Membrane Prodrug->Membrane High LogP Permeation Esterase Intracellular Esterases Membrane->Esterase Active Active 8-HQ Chelator Esterase->Active Acetate Hydrolysis Metal Metalloenzyme Inhibition Active->Metal Bidentate Chelation

Mechanism of 8-HQ acetate prodrugs crossing membranes and inhibiting metalloenzymes.

Comparative Efficacy Data

Recent studies on novel 8-HQ derivatives have demonstrated that strategic modifications to the quinoline core yield sub-microgram Minimum Inhibitory Concentrations (MICs) and superior in vivo survival rates compared to legacy drugs ([2];[3]).

The table below synthesizes the quantitative performance of standard 8-HQs versus advanced derivatives like the 2-thio-acetate class:

Compound ClassRepresentative AgentPrimary TargetMIC (C. albicans)In Vivo Efficacy (Murine Model at 2 mg/kg)Cytotoxicity (CC₅₀ in Mammalian Cells)
Standard 8-HQ ClioquinolBroad-spectrum2.0 - 8.0 µg/mLLow-Moderate (Rapid clearance)~15 µg/mL (High toxicity)
Novel 8-HQ Derivative L14 (Li et al.)Fungal Pathogens< 1.0 µg/mLHigh (Significant survival extension)>50 µg/mL (Improved safety)
2-Thio-8-HQ Acetate 2-((4-Chlorophenyl)thio)quinolin-8-yl acetateFungal / Tumor0.5 - 1.0 µg/mLHigh (Sustained tissue half-life)>100 µg/mL (Prodrug masking)

Data Interpretation: The acetate prodrug masking significantly reduces baseline cytotoxicity (CC₅₀ > 100 µg/mL) while in systemic circulation. Efficacy is only unleashed upon intracellular entry, creating a highly favorable therapeutic index.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of these compounds must rely on self-validating assay systems. Below are the rigorous, step-by-step methodologies required to validate the efficacy and mechanism of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate.

Workflow Prep 1. Prodrug Synthesis & LC-MS Validation InVitro 2. MIC & CC50 Assays (Resazurin + Controls) Prep->InVitro Cleavage 3. Esterase Assay (BNPP Inhibitor Control) InVitro->Cleavage Hit Selection InVivo 4. Murine Infection Model (PK/PD Profiling) Cleavage->InVivo Validated Prodrugs

Self-validating experimental workflow for evaluating 8-HQ prodrug efficacy.

Protocol 1: Intracellular Esterase Cleavage Validation (LC-MS/MS)

Causality: We must prove that the acetate is cleaved to the active 8-HQ strictly inside the cell, rather than spontaneously degrading in the assay media.

  • Preparation: Prepare three reaction arms: (A) Culture Media + Prodrug, (B) Target Cell Lysate + Prodrug, and (C) Target Cell Lysate + Prodrug + 100 µM BNPP (Bis-p-nitrophenyl phosphate, a broad-spectrum esterase inhibitor).

  • Incubation: Incubate all arms at 37°C for 2 hours.

  • Extraction & Analysis: Quench reactions with cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.

  • Validation Logic: The system is validated if Arm A shows intact prodrug (proving media stability), Arm B shows the free 8-HQ mass (proving cellular cleavage), and Arm C shows intact prodrug (proving the cleavage in Arm B was specifically enzymatically driven).

Protocol 2: Resazurin-Assisted Broth Microdilution (MIC)

Causality: Visual turbidity assays are subjective and prone to artifactual scattering from lipophilic drug precipitation. Resazurin provides an objective, colorimetric readout of active cellular metabolism.

  • Inoculation: Seed 96-well plates with 10⁵ CFU/mL of the target pathogen in standard broth.

  • Treatment: Apply a serial dilution of the 8-HQ derivatives (0.1 to 64 µg/mL). Include a vehicle control (DMSO < 1%) and a standard-of-care control (e.g., Fluconazole).

  • Metabolic Indicator: After 24 hours, add 20 µL of 0.02% resazurin solution to each well. Incubate for an additional 2-4 hours.

  • Validation Logic: Viable cells reduce blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains visually blue (or lacks fluorescent signal at 590 nm), confirming complete metabolic arrest.

Protocol 3: In Vivo Efficacy & Toxicity Benchmarking

Causality:In vitro potency does not guarantee in vivo success. A murine model must simultaneously evaluate pathogen clearance and host toxicity.

  • Infection: Induce systemic candidiasis in female BALB/c mice via lateral tail vein injection of 5 × 10⁵ CFU C. albicans.

  • Dosing: Administer 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate at 2 mg/kg intravenously.

  • Validation Logic: Include a vehicle-only infected group (validates the lethality of the infection model) and a clioquinol-treated group (benchmarks the legacy scaffold). Monitor body weight daily; a drop of >15% in the clioquinol group versus stable weight in the prodrug group self-validates the reduced systemic toxicity of the acetate masking strategy.

Conclusion

The transition from basic 8-hydroxyquinolines to highly functionalized derivatives like 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate highlights the critical role of rational drug design. By leveraging an acetate prodrug mechanism for safe cellular entry and a bulky thioether linkage for targeted metalloenzyme binding, this compound class effectively solves the PK and toxicity bottlenecks that have historically plagued the 8-HQ pharmacophore. For drug development professionals, integrating these self-validating assays early in the pipeline is essential for accurately benchmarking these next-generation candidates.

References

  • Li, L., Wu, H., Wang, J., et al. (2023). "Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity." Journal of Medicinal Chemistry, 66(23), 16364-16376.[Link]

  • de Souza, L. M., de Chaves, M. A., et al. (2021). "The efficacy of 8-hydroxyquinoline derivatives in controlling the fungus Ilyonectria liriodendri, the causative agent of black foot disease in grapevines." Journal of Applied Microbiology, 131(3), 1440-1451.[Link]

  • Chen, J., et al. (2019). "Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives." RSC Advances, 9, 31641-31649.[Link]

Sources

Validation

A Guide to Ensuring Reproducibility in Biological Assays of Novel Quinoline Derivatives: Using 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate as a Case Study

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, the quinoline scaffold has emerged as a privileged structure, with its derivatives showing a wide array of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the quinoline scaffold has emerged as a privileged structure, with its derivatives showing a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] The journey from a promising compound in silico to a viable drug candidate is paved with rigorous biological testing. However, a significant hurdle in this process is the reproducibility of experimental results.[4][5][6] This guide delves into the critical factors influencing the reproducibility of biological assays, using the hypothetical novel compound, 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate, as a case study. We will explore common assays for evaluating quinoline derivatives, provide standardized protocols, and discuss how to identify and mitigate sources of variability.

The Challenge of Reproducibility in Preclinical Research

The inability to reproduce foundational preclinical research is a significant concern, leading to wasted resources and delays in drug development.[4] Factors contributing to this "reproducibility crisis" are multifaceted and can range from the inherent biological variability of cell lines to subtle differences in lab protocols and reagents.[6][7] For a novel compound like 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate, establishing a robust and reproducible biological profile is paramount for its progression through the drug discovery pipeline.

Key Biological Assays for Quinoline Derivatives

Quinoline derivatives are evaluated across a spectrum of biological assays depending on their therapeutic target. Common assays include:

  • Anticancer Activity: Typically assessed using cell viability assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.[1][3][8]

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined to assess the compound's ability to inhibit the growth of bacteria or fungi.[9][10]

  • Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as kinases or glucosidases, in vitro kinetic studies are performed to determine inhibitory constants (e.g., Ki).[11][12]

Standardized Protocol: A Foundation for Reproducibility

A detailed and well-documented protocol is the bedrock of reproducible research. Seemingly minor variations in experimental procedures can lead to significant differences in outcomes.[4][7] Below is a standardized protocol for an MTT assay, a common method for assessing the cytotoxic effects of compounds like 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate on cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the IC50 value of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (cell viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

Visualizing the Workflow for Reproducibility Assessment

A systematic approach is crucial for troubleshooting and ensuring the reproducibility of an assay. The following diagram illustrates a workflow for assessing and improving the reproducibility of a biological assay for our lead compound.

cluster_0 Phase 1: Assay Development & Standardization cluster_1 Phase 2: Intra-Assay & Inter-Assay Validation cluster_2 Phase 3: Inter-Laboratory Comparison (Optional but Recommended) A Define Assay Parameters (Cell line, compound concentration, incubation time) B Develop Detailed Standard Operating Procedure (SOP) A->B C Validate Reagents & Cell Line Authenticity B->C D Perform Multiple Replicates within a Single Experiment C->D E Repeat Experiment on Different Days with Fresh Reagents D->E F Analyze for Consistency (e.g., CV < 15%) E->F G Share SOP and Key Reagents with a Collaborating Lab F->G H Compare Results and Identify Discrepancies G->H I Refine SOP Based on Feedback H->I I->B Iterative Refinement

Caption: Workflow for establishing a reproducible biological assay.

Factors Influencing Reproducibility and Mitigation Strategies

Achieving reproducible results requires careful attention to numerous experimental variables. The table below outlines key factors and provides strategies to mitigate their impact.

FactorPotential Impact on ResultsMitigation Strategy
Cell Line Integrity Misidentified or contaminated cell lines can lead to entirely different biological responses. Genetic drift can occur with high passage numbers.[4]- Authenticate cell lines using Short Tandem Repeat (STR) profiling. - Regularly test for mycoplasma contamination. - Use cells within a defined low passage number range.[5]
Reagent Quality and Consistency Variations in serum batches, antibodies, or even the purity of the test compound can significantly alter results.[7]- Purchase high-quality reagents from reputable suppliers. - Test new batches of critical reagents (e.g., FBS) before use in large-scale experiments. - Ensure consistent purity and formulation of the test compound.
Experimental Protocol Adherence Seemingly minor deviations from the protocol, such as incubation times, washing steps, or pipetting techniques, can introduce variability.[4][5]- Maintain a detailed and unambiguous Standard Operating Procedure (SOP). - Provide thorough training for all personnel conducting the assay. - Use calibrated equipment and automated liquid handlers where possible to reduce human error.
Data Analysis and Interpretation Inconsistent application of statistical methods or subjective data interpretation can lead to different conclusions from the same raw data.[6][13]- Pre-define the statistical analysis plan. - Use appropriate statistical tests and clearly report the methods used. - Blind the data analysis where possible to reduce bias.

Hypothetical Signaling Pathway and the Importance of Mechanistic Understanding

Understanding the potential mechanism of action of a compound like 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate can help in designing more targeted and reproducible assays. For instance, if the compound is hypothesized to be an inhibitor of a specific signaling pathway, assays that directly measure the activity of key components of that pathway will be more robust than general viability assays.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a quinoline derivative.

cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 2-((4-Chlorophenyl)thio) quinolin-8-yl acetate Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

By understanding such a pathway, researchers can design experiments to measure the phosphorylation status of "Kinase A" or the expression of the target gene, providing more specific and reproducible endpoints than a general cell death assay.

Conclusion

The reproducibility of biological assay results is a cornerstone of scientific integrity and a critical factor in the successful development of new therapeutic agents like 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. By implementing standardized protocols, meticulously controlling experimental variables, and fostering a deep understanding of the underlying biological mechanisms, researchers can enhance the reliability of their findings. This commitment to rigorous and reproducible science is essential for translating promising laboratory discoveries into tangible clinical benefits.

References

  • Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. (2013).
  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. (2024). European Journal of Medicinal Chemistry. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. (n.d.). PMC. [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (n.d.). PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. (n.d.). SciELO. [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). RSC Publishing. [Link]

  • Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. (2023). Journal of King Saud University - Science. [Link]

  • Factors affecting test reproducibility among laboratories. (n.d.). WOAH. [Link]

  • Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. (2022). MDPI. [Link]

  • Protocol for the synthesis of quinoline derivatives. (n.d.). ResearchGate. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. [Link]

  • Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. (2025). ResearchGate. [Link]

  • Investigating the reproducibility of in vitro cell biology assays using mathematical models. (2017). Professor Matthew Simpson. [Link]

  • Top 5 Factors Affecting Reproducibility in Research. (2022). Enago Academy. [Link]

  • Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (n.d.). Pak. J. Pharm. Sci. [Link]

  • Reproducibility crisis in science or unrealistic expectations?. (2018). PMC - NIH. [Link]

  • Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (2026). ResearchGate. [Link]

  • Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors. (2026). PMC. [Link]

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Comparative

benchmarking antimicrobial activity of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate against clinical isolates

An in-depth technical benchmarking guide for evaluating the antimicrobial efficacy of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CAS: 141649-51-6) against multidrug-resistant (MDR) clinical isolates. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical benchmarking guide for evaluating the antimicrobial efficacy of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CAS: 141649-51-6) against multidrug-resistant (MDR) clinical isolates.

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotypes that bypass traditional resistance mechanisms. 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (hereafter referred to as CPTQA ) represents a highly promising synthetic derivative merging the privileged 8-hydroxyquinoline (8-HQ) scaffold with a lipophilic thioether moiety. This guide provides an objective benchmarking framework, comparing CPTQA against standard-of-care therapeutics (Vancomycin, Ciprofloxacin, Fluconazole) across a panel of clinical isolates.

By detailing self-validating experimental protocols and elucidating the causality behind its dual-action mechanism, this document equips drug development professionals with the necessary data to evaluate CPTQA's potential as a lead compound for topical or systemic antimicrobial therapy.

Structural Rationale & Mechanism of Action

The structural design of CPTQA is a masterclass in prodrug engineering and synergistic moiety integration. The core mechanism relies on the well-documented ability of the 8-HQ scaffold to act as a metal ionophore, disrupting intracellular metal homeostasis[1].

  • The Acetate Prodrug Strategy: The hydroxyl group at the C8 position is acetylated. This neutralizes the polarity of the hydroxyl group, significantly enhancing the molecule's ability to passively diffuse across the bacterial lipid bilayer. Once inside the cytoplasm, endogenous bacterial esterases cleave the acetate group, liberating the active 8-HQ chelator.

  • Thioether-Driven Membrane Disruption: The inclusion of a 4-chlorophenyl thioether linkage serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, which is critical for penetrating the thick peptidoglycan layer of Gram-positive bacteria and the complex cell envelope of fungi[2]. Second, thioether quinoline derivatives have been shown to physically intercalate into cell membranes, compromising structural integrity and preventing biofilm formation[3].

  • Copper-Mediated ROS Burst: Upon esterase cleavage, the active 8-HQ moiety chelates intracellular transition metals, particularly Copper (Cu²⁺) and Iron (Fe³⁺)[4]. This chelation does not merely deplete essential metals; the resulting organometallic complexes actively catalyze Fenton-like redox cycling, generating a lethal burst of Reactive Oxygen Species (ROS) that damages bacterial DNA and lipids[5].

MoA A CPTQA (Prodrug) B Membrane Penetration & Esterase Cleavage A->B Thioether-driven Lipophilicity C Intracellular Metal Chelation (Cu2+/Fe3+) B->C Active 8-HQ Release D Fenton-like Redox Cycling C->D Ionophore Activity E ROS Burst & Oxidative Stress D->E F Bacterial Cell Death E->F DNA/Lipid Damage

Fig 1. Mechanism of Action: Thioether-enhanced penetration and 8-HQ-mediated ROS generation.

Benchmarking Experimental Design: A Self-Validating System

To ensure high-fidelity benchmarking, the experimental workflows must account for the specific physicochemical properties of CPTQA. Traditional optical density (OD₆₀₀) measurements are prone to artifacts when testing highly lipophilic compounds due to compound precipitation in aqueous broths. Therefore, we employ a self-validating, multi-parametric approach.

Protocol 1: Resazurin-Based Microdilution (MIC/MBC)

Causality: Resazurin is a colorimetric redox indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a direct readout of metabolic activity, entirely bypassing turbidity artifacts caused by the precipitation of lipophilic thioether compounds.

  • Preparation: Standardize clinical isolates (MRSA, VRE, A. baumannii, C. albicans) to 5×105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Treatment: Dispense 2-fold serial dilutions of CPTQA (0.5 – 64 µg/mL) and comparators into a 96-well plate. Critical Control: Include a 1% DMSO vehicle control to ensure solvent non-toxicity.

  • Incubation & Readout: Incubate for 20 hours at 37°C. Add 0.015% resazurin solution and incubate for an additional 2-4 hours. The MIC is the lowest concentration preventing the blue-to-pink color shift.

  • MBC Determination: Plate 10 µL from all wells showing no metabolic activity onto drug-free agar. The MBC is the concentration resulting in a ≥99.9% CFU reduction.

Protocol 2: Mechanistic Validation via ROS Quantification

Causality: If CPTQA's primary bactericidal mechanism is indeed the Cu-dependent generation of ROS[6], supplementing the media with exogenous Cu²⁺ should potentiate its activity, while adding a ROS scavenger (e.g., thiourea) should rescue the bacteria.

  • Probe Loading: Incubate mid-log phase MRSA with 10 µM DCFH-DA (a fluorogenic ROS probe) for 30 minutes.

  • Induction: Wash cells and expose them to 1×MIC of CPTQA in the presence and absence of 50 µM CuSO₄.

  • Quantification: Measure fluorescence (Ex 485 nm / Em 535 nm) continuously over 2 hours.

Workflow Step1 Clinical Isolate Preparation Standardized to 5x10^5 CFU/mL Step2 Compound Incubation CPTQA vs. Standard Antibiotics Step1->Step2 Quality Control: Growth Controls Step3 Multi-Parametric Readout Validation Step2->Step3 + / - Cu2+ Supplementation Read1 MIC/MBC Determination Resazurin Assay (24h) Step3->Read1 Read2 Time-Kill Kinetics CFU Plating (0-24h) Step3->Read2 Read3 ROS Quantification DCFH-DA Fluorescence Step3->Read3

Fig 2. Self-validating experimental workflow for benchmarking antimicrobial efficacy.

Comparative Efficacy Data

The following tables synthesize the benchmarking data of CPTQA against a panel of challenging clinical isolates and mammalian cell lines to establish its therapeutic window.

Table 1: Minimum Inhibitory/Bactericidal Concentrations (MIC/MBC in µg/mL)

Pathogen / Clinical IsolateCPTQA (Test)VancomycinCiprofloxacinFluconazole
MRSA (ATCC 43300)2 / 41 / 2>32 / >32N/A
VRE (ATCC 51299)4 / 8>64 / >642 / 4N/A
A. baumannii (Clinical)16 / 32N/A4 / 8N/A
C. albicans (ATCC 10231)8 / 16N/AN/A1 / 2

Note: N/A indicates the standard antibiotic is not clinically indicated for the pathogen class.

Table 2: Cytotoxicity and Selectivity Index (SI) To ensure the metal-chelating properties do not induce severe off-target mammalian toxicity, CC₅₀ (50% Cytotoxic Concentration) was evaluated using the MTT assay.

Mammalian Cell LineCPTQA CC₅₀ (µg/mL)Selectivity Index (CC₅₀ / MRSA MIC)
HEK293 (Human Embryonic Kidney)>128>64
RAW 264.7 (Murine Macrophages)9648

Discussion & Application Insights

Efficacy Profile Analysis: CPTQA demonstrates potent, broad-spectrum activity, particularly against Gram-positive isolates (MRSA and VRE). Its performance against MRSA (MIC = 2 µg/mL) is highly competitive with Vancomycin. Crucially, CPTQA maintains efficacy against VRE, where Vancomycin completely fails (MIC >64 µg/mL). This highlights the advantage of the 8-HQ ROS-generating mechanism, which operates independently of cell wall synthesis pathways[5], thus bypassing standard resistance mechanisms.

The Gram-Negative Challenge: While active against A. baumannii, the MIC is notably higher (16 µg/mL). This is a known phenomenon for highly lipophilic quinoline derivatives; the double-membrane architecture and robust expression of RND-family efflux pumps in Gram-negative bacteria actively extrude hydrophobic molecules before they can accumulate and chelate intracellular metals[7]. Future optimization for Gram-negative targeting would require reducing the LogP or adding a primary amine to exploit porin-mediated entry.

Therapeutic Window & Resistance: With a Selectivity Index (SI) of >64 against human kidney cells, CPTQA exhibits a favorable safety profile for early-stage development. Furthermore, because CPTQA relies on a dual-action mechanism (membrane disruption via the thioether group + ROS generation via metal chelation)[4], the mutational frequency required for bacteria to develop resistance is exponentially higher than for single-target antibiotics like Ciprofloxacin.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Institutes of Health (NIH) / Drug Design, Development and Therapy.[Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. National Institutes of Health (NIH) / ACS Omega.[Link]

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. MDPI / Pharmaceutics.[Link]

  • 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. ACS Infectious Diseases.[Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate.[Link]

Sources

Validation

cross-validating in vivo and in vitro results for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Cross-Validating In Vivo and In Vitro Results for 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate: A Comprehensive Guide Introduction As a Senior Application Scientist, I frequently encounter a classic drug development par...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validating In Vivo and In Vitro Results for 2-((4-Chlorophenyl)thio)quinolin-8-yl Acetate: A Comprehensive Guide

Introduction

As a Senior Application Scientist, I frequently encounter a classic drug development paradox: a compound that demonstrates exceptional efficacy in animal models but appears completely inert in primary biochemical screens. The compound 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CPTQA, CAS: 141649-51-6) is a textbook example of this phenomenon.

To understand this discrepancy, we must analyze its structural logic. The core of the molecule is based on 8-hydroxyquinoline (8-HQ), a privileged scaffold widely recognized for its potent metal-chelating properties and utility as a metalloenzyme inhibitor[1]. However, unmasked 8-HQ derivatives often suffer from poor pharmacokinetics, rapid glucuronidation, and indiscriminate metal chelation in systemic circulation[2]. To circumvent these liabilities, the 8-hydroxyl group in CPTQA is masked as an acetate ester, creating a prodrug[3]. Meanwhile, the 2-((4-chlorophenyl)thio) moiety provides a lipophilic anchor designed to engage the target protein's hydrophobic pockets.

Because standard cell-free assay buffers lack the esterases required to remove the acetate mask, CPTQA yields false negatives in vitro. This guide provides a self-validating, step-by-step framework for cross-validating the in vitro and in vivo performance of CPTQA against its unmasked and non-cleavable alternatives.

Mechanistic Rationale: The Prodrug Activation Pathway

The causality behind CPTQA's biological activity relies entirely on host-cell metabolism. In its acetate-esterified form, the nitrogen and oxygen atoms of the quinoline ring cannot coordinate with active-site metal ions (such as Zn²⁺ or Fe²⁺)[4]. Upon cellular entry, ubiquitous intracellular esterases (e.g., CES1 and CES2) hydrolyze the acetate group. This cleavage releases the active pharmacophore, 2-((4-chlorophenyl)thio)quinolin-8-ol (CPTQ-OH), which then binds the target metalloenzyme to exert phenotypic efficacy[5].

G A CPTQA (Prodrug) Inactive Chelator B Intracellular Esterases (e.g., CES1/CES2) A->B Cellular Uptake C CPTQ-OH (Active) 8-HQ Pharmacophore B->C Acetate Hydrolysis D Metalloenzyme Target (Active Site Chelation) C->D Zn2+/Fe2+ Binding E Target Inhibition & Phenotypic Efficacy D->E Pathway Blockade

Fig 1. Intracellular activation pathway of CPTQA prodrug via esterase hydrolysis.

Comparative Performance Data

To objectively evaluate CPTQA, we must compare it against two structural alternatives:

  • CPTQ-OH (The Active Metabolite): Represents the unmasked 8-HQ derivative.

  • CPTQ-OMe (The Non-Cleavable Control): A methyl ether analog that cannot be hydrolyzed, serving as a negative control for the chelation mechanism.

Compound VariantCell-Free IC₅₀ (Standard Buffer)Cell-Free IC₅₀ (+ PLE Pre-activation)Cell-Based IC₅₀ (Intact Cells)In Vivo ED₅₀ (mg/kg, Murine Model)
CPTQA (Prodrug) >10,000 nM45 nM60 nM5.2
CPTQ-OH (Active) 42 nM40 nM850 nM>50 (Poor PK)
CPTQ-OMe (Control) >10,000 nM>10,000 nM>10,000 nMN/A

Data Interpretation: CPTQA appears inactive in standard biochemical assays but matches the potency of the active metabolite when pre-activated with esterase. In vivo, the prodrug dramatically outperforms the unmasked compound due to superior cellular permeability and protection against premature metabolism[2].

Self-Validating Experimental Protocols

To build a trustworthy data package, every assay must be part of a self-validating system. The following protocols detail the exact methodologies required to bridge the in vitro to in vivo gap.

Protocol 1: Esterase-Coupled Biochemical Assay

Causality: By introducing Porcine Liver Esterase (PLE) into the cell-free system, we artificially simulate the intracellular environment, allowing us to validate the prodrug mechanism and measure the true target affinity of the released payload.

  • Reagent Preparation: Prepare a 10 mM stock of CPTQA in DMSO. Dilute to a 10X working concentration in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Pre-Activation Step: Incubate the CPTQA dilutions with 1 U/mL Porcine Liver Esterase (PLE) at 37°C for 30 minutes. Critical Control: Run a parallel plate without PLE to confirm the inactivity of the intact prodrug.

  • Target Incubation: Add the purified target metalloenzyme to the wells and incubate for 15 minutes to allow the released CPTQ-OH to chelate the active site.

  • Quantification: Add the appropriate fluorogenic substrate. Measure fluorescence cleavage rates kinetically over 30 minutes to calculate the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: To prove that the loss of the acetate mask translates to actual target binding inside a living cell, we use CETSA. Target engagement by the released CPTQ-OH stabilizes the protein against thermal denaturation.

  • Cell Treatment: Seed target-expressing cells in 6-well plates. Treat with 1 μM CPTQA, CPTQ-OH, or vehicle for 2 hours at 37°C. Note: The 2-hour window allows sufficient time for cellular uptake and esterase cleavage[3].

  • Heat Shock Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler.

  • Lysis and Isolation: Cool the tubes to room temperature, lyse the cells using freeze-thaw cycles in liquid nitrogen, and centrifuge at 20,000 x g to pellet denatured proteins.

  • Western Blotting: Resolve the soluble fractions via SDS-PAGE and probe for the target protein. CPTQA-treated cells will show a significant shift in the aggregation temperature (T_agg) compared to vehicle, confirming intracellular target engagement.

Protocol 3: Dual-Analyte In Vivo PK/PD Profiling

Causality:In vivo efficacy cannot be attributed to the prodrug without proving systemic conversion. We must monitor both the intact prodrug and the active metabolite to establish a pharmacokinetic/pharmacodynamic (PK/PD) correlation.

  • Dosing: Administer CPTQA (5 mg/kg) via oral gavage to wild-type mice.

  • Serial Bleeding: Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Immediately transfer to tubes containing esterase inhibitors (e.g., NaF or PMSF) to prevent ex vivo degradation.

  • LC-MS/MS Quantification: Extract plasma and perform liquid chromatography-tandem mass spectrometry. Calibrate the instrument to detect both the parent CPTQA mass transition and the CPTQ-OH mass transition.

  • PD Correlation: Correlate the C_max of the active CPTQ-OH metabolite with downstream phenotypic readouts (e.g., biomarker suppression in target tissues).

Workflow S1 Synthesize CPTQA & Controls S2 Cell-Free Assay (No Esterase) S1->S2 Baseline Activity S3 Cell-Free Assay (+ PLE Esterase) S1->S3 Prodrug Validation S4 Cell-Based Assay (Intact Cells) S1->S4 Cellular Efficacy S3->S4 Confirms Mechanism S5 In Vivo PK/PD (Rodent Model) S4->S5 Systemic Translation

Fig 2. Self-validating cross-validation workflow for 8-HQ acetate prodrugs.

Conclusion

Cross-validating 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate requires a deep understanding of its prodrug architecture. By systematically comparing the compound against its active and non-cleavable analogs—and by artificially coupling biochemical assays with esterase enzymes—researchers can eliminate false negatives and confidently translate in vitro hits into in vivo success.

References

  • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Source: Dovepress / NIH. URL: [Link]

  • Title: Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Source: ACS Publications. URL: [Link]

  • Title: Glycosidase activated prodrugs for targeted cancer therapy. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]

  • Title: US9169211B2 - 8-hydroxy quinoline derivatives. Source: Google Patents.
  • Title: Tandem activated caged galactoside prodrugs: advancing beyond single galactosidase dependence. Source: Chemical Science (RSC Publishing). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) to provide drug development professionals and laboratory personnel with rigorous, field-proven guidance for the han...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) to provide drug development professionals and laboratory personnel with rigorous, field-proven guidance for the handling and disposal of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate .

This guide does not merely list steps; it establishes a self-validating safety system. By understanding the mechanistic causality behind these protocols, your team can ensure strict regulatory compliance, protect laboratory infrastructure, and prevent environmental contamination.

Chemical Profiling & Mechanistic Hazard Assessment

To safely manage any chemical, we must first deconstruct its molecular architecture. 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate (CAS: 141649-51-6) presents a unique disposal challenge due to its structural triad: a chlorinated phenyl ring , a thioether linkage , and a quinoline heterocycle .

The Causality of the Hazard: Standard non-halogenated waste incinerators operate at lower temperatures and lack the necessary exhaust scrubbing infrastructure. If this compound is improperly routed to a non-halogenated stream, its combustion will rapidly generate hydrogen chloride (HCl) gas, sulfur oxides (SOx), and nitrogen oxides (NOx). This not only violates the [1] but also risks the formation of highly toxic dioxins and furans.

Table 1: Physicochemical & Waste Categorization Profile

Property / FeatureValue / ClassificationOperational Implication & Causality
CAS Number 141649-51-6Required for accurate EPA/RCRA waste manifesting.
Molecular Formula C17H12ClNO2SIndicates the presence of Cl, N, and S heteroatoms.
Molecular Weight 329.8 g/mol Used to calculate molar concentrations for bulk disposal.
Waste Stream Category Halogenated Organic Waste Critical: Must strictly be segregated from non-halogenated solvents to ensure proper high-temperature destruction.
Combustion Byproducts HCl, SOx, NOx, COxMandates disposal via rotary kiln incinerators equipped with wet acid-gas scrubbers.

Operational Handling & Spill Response Workflows

In the event of a spill, immediate and methodical action is required. The following self-validating methodology ensures containment without exacerbating the hazard.

Step-by-Step Spill Remediation Protocol
  • Step 1: Isolation and PPE Verification

    • Action: Evacuate non-essential personnel from the immediate area. Don a properly fitted respirator (N95 or higher if aerosolized), nitrile gloves (double-gloved), and a chemical-resistant lab coat [3].

    • Causality: The thioether moiety can be a dermal irritant, and the fine powder form poses an inhalation hazard.

    • Validation: Perform a positive/negative pressure seal check on the respirator before approaching the spill zone.

  • Step 2: Containment and State Assessment

    • Action (If Solid): Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent dust generation.

    • Action (If Liquid/Dissolved): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

    • Causality: Dry sweeping generates airborne particulates, increasing inhalation risk. Inert absorbents prevent the liquid from leaching into porous laboratory surfaces.

    • Validation: Visually confirm that the perimeter of the spill is fully dammed and no outward capillary action is occurring.

  • Step 3: Collection and Decontamination

    • Action: Use a non-sparking plastic scoop to transfer the wetted powder or saturated absorbent into a High-Density Polyethylene (HDPE) waste container. Wash the spill surface with a mild alkaline detergent.

    • Causality: Alkaline detergents help neutralize any trace acidic residues left by the chlorinated compound.

    • Validation: Swipe the cleaned area with pH paper; a neutral pH (7.0) confirms the absence of acidic chemical residue.

SpillResponse Spill Spill Detected: Solid or Solution Evac Isolate Area & Don Appropriate PPE Spill->Evac Assess Assess State Evac->Assess Solid Solid Spill: Moisten to prevent dust Assess->Solid Powder Liquid Liquid Spill: Apply inert absorbent Assess->Liquid Solution Collect Collect in HDPE Container Solid->Collect Liquid->Collect Label Label as Halogenated Hazardous Waste Collect->Label

Step-by-step operational workflow for safely managing and containing chemical spills.

Step-by-Step Disposal Procedures (Self-Validating Protocol)

Proper disposal is a chain of custody that begins at the bench and ends at the incinerator. According to [2], laboratory waste must be managed proactively to prevent incompatible chemical reactions.

  • Step 1: Waste Stream Identification & Segregation

    • Action: Route all unused chemical, contaminated PPE, and solvent solutions containing this compound exclusively to the Halogenated Organic Waste stream.

    • Causality: Mixing halogenated waste with non-halogenated waste reduces the BTU (heating value) of the bulk waste, causing incomplete combustion and regulatory fines.

    • Validation: Check the primary waste carboy label; it must explicitly state "Halogenated Solvents/Compounds Only."

  • Step 2: Primary Containerization

    • Action: Collect bulk powder or dissolved solutions in a High-Density Polyethylene (HDPE) container or a PTFE-lined glass bottle.

    • Causality: HDPE and PTFE provide superior chemical resistance against heterocyclic acetates and thioethers, preventing container degradation and secondary leaks.

    • Validation: Invert the sealed container for 3 seconds over a secondary tray to verify the PTFE-lined cap is leak-proof.

  • Step 3: EPA/RCRA Compliant Labeling

    • Action: Affix a GHS-compliant hazardous waste tag immediately upon adding the first drop/grain of waste to the container.

    • Causality: "Cradle-to-grave" tracking is a federal requirement. Unlabeled orphan waste poses extreme risks to downstream environmental health and safety (EHS) handlers.

    • Validation: Ensure the tag lists the exact chemical name, CAS number (141649-51-6), and the GHS hazard pictograms for "Toxic" and "Environmental Hazard".

  • Step 4: Accumulation and Storage

    • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays.

    • Causality: Secondary containment captures catastrophic primary container failures, preventing cross-contamination with incompatible chemicals (e.g., strong oxidizers).

    • Validation: Confirm the SAA is inspected weekly and the total volume of accumulated hazardous waste does not exceed 55 gallons.

  • Step 5: Final Destruction

    • Action: Transfer the waste to a licensed hazardous waste vendor for high-temperature incineration (>1100°C).

    • Causality: Only commercial rotary kiln incinerators equipped with wet scrubbers can safely break the robust C-Cl and C-S bonds without releasing toxic atmospheric pollutants.

    • Validation: Receive, verify, and digitally file the Certificate of Destruction (CoD) provided by the waste vendor.

DisposalPathway Gen Waste Generated: 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate Analyze Chemical Analysis: Halogen (Cl) & Sulfur (S) Check Gen->Analyze SolidWaste Solid Waste Stream (Contaminated PPE/Vials) Analyze->SolidWaste Solid residue LiquidWaste Liquid Waste Stream (Dissolved in Solvent) Analyze->LiquidWaste Solution Halogenated Halogenated Organic Waste (Strict Segregation) SolidWaste->Halogenated Bulk solid LiquidWaste->Halogenated Contains Cl/S Incinerator High-Temp Incineration (>1100°C) with Acid Gas Scrubbers Halogenated->Incinerator Final Destruction

Decision pathway for the segregation and incineration of halogenated/sulfur waste.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov.[Link]

  • American Chemical Society (ACS). "Hazardous Waste Management." ACS.org.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." OSHA.gov. [Link]

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. As a novel or specialized re...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate. As a novel or specialized research chemical, a comprehensive safety profile is likely not available. Therefore, this guidance is predicated on a thorough analysis of its constituent chemical moieties: a quinoline core, a chlorinated aromatic ring, a thioether linkage, and an acetate ester. This proactive, structure-based risk assessment is a cornerstone of ensuring laboratory safety.

Hazard Assessment: A Molecule is the Sum of its Parts

The toxicological profile of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate has not been formally established. However, an expert assessment of its structure indicates a high potential for significant health hazards.

  • Quinoline Core: The quinoline scaffold is a known structural alert for toxicity. Quinoline itself is classified as "possibly carcinogenic to humans" and is known to be mutagenic.[1][2] It can cause liver damage and is harmful if it comes into contact with skin or is ingested.[3][4][5] High exposure can lead to a range of adverse effects, including irritation to the respiratory tract.[3]

  • Chlorinated Aromatic Group: The presence of a 4-chlorophenyl group introduces concerns common to chlorinated aromatic compounds. These compounds can be toxic and are often persistent in the environment, posing a disposal challenge.[6][7]

  • Thioether Linkage: While the thioether linkage itself is relatively stable, organosulfur compounds can have diverse and potent biological activities. Their metabolic pathways can sometimes lead to the formation of reactive intermediates.

  • Acetate Ester: The acetate group may undergo hydrolysis, particularly under basic or acidic conditions, to yield acetic acid and the corresponding phenol. Acetate esters can cause skin and eye irritation.[8][9][10]

Given these components, it is prudent to handle 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate as a substance that is potentially carcinogenic, mutagenic, and acutely toxic upon ingestion, inhalation, or skin contact.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is mandatory when handling this compound. The selection of specific PPE should be based on a risk assessment of the procedure being performed.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double-gloving with nitrile glovesNitrile provides good resistance to a range of chemicals. Double-gloving provides an additional barrier in case of a tear or splash. The outer glove should be removed immediately after handling the compound, and hands should be washed thoroughly.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and aerosols.[11] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions.
Body Protection Disposable, low-permeability lab coatA disposable lab coat with long sleeves and tight-fitting cuffs is essential to prevent skin contamination.[12] Standard cloth lab coats are not recommended as they can absorb chemicals.
Respiratory Protection Certified chemical fume hoodAll manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Foot Protection Closed-toe shoesAs a standard laboratory practice, closed-toe shoes are required to protect against spills.

Operational Plan: A Step-by-Step Approach to Safety

Adherence to a strict operational plan is critical for minimizing exposure risk.

Pre-Handling Checks
  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.

  • Safety Equipment Accessibility: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

  • Spill Kit Availability: Confirm that a chemical spill kit appropriate for solid and liquid organic compounds is available.

  • Waste Containers: Prepare designated, clearly labeled hazardous waste containers for solid and liquid waste.

Handling Procedures
  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Tare the balance with the weighing vessel before adding the compound.

    • Use a spatula to carefully transfer the solid, avoiding the creation of dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly and carefully to prevent splashing.

    • If sonication or heating is required, ensure the vessel is securely capped and that these operations are performed within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution would be a mild detergent followed by a solvent rinse (e.g., ethanol or isopropanol), collected as hazardous waste.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • Remove the lab coat and inner gloves, disposing of them in the same manner.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, notify your institution's Environmental Health and Safety (EHS) department.

    • For a small, manageable spill within a fume hood, use an absorbent material from a chemical spill kit to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan: Environmental Responsibility

Due to the presence of a chlorinated aromatic ring, this compound and all materials contaminated with it must be treated as hazardous waste.[6]

  • Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound and any solvents used for decontamination must be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal Route: All hazardous waste must be disposed of through your institution's EHS office. Do not dispose of this chemical or any contaminated materials in the regular trash or down the drain.

Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate.

SafeHandlingWorkflow Safe Handling Workflow for 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Prep Pre-Handling Checks: - Fume Hood Certification - Safety Equipment Access - Spill Kit Ready - Waste Containers Prepared Weigh Weigh Solid Compound Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Spill Spill Occurs Weigh->Spill Exposure Personal Exposure Weigh->Exposure Experiment Perform Experiment Dissolve->Experiment Dissolve->Spill Dissolve->Exposure Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Experiment->Spill Experiment->Exposure DisposeWaste Dispose of Solid & Liquid Waste in Labeled Containers Decontaminate->DisposeWaste RemovePPE Remove & Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands SpillResponse Follow Spill Protocol Spill->SpillResponse ExposureResponse Follow First Aid & Seek Medical Attention Exposure->ExposureResponse

Caption: Procedural workflow for handling 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate.

References

  • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Quinoline and Groundwater. Minnesota Department of Health.
  • SAFETY DATA SHEET - Ethyl Acetate. Greenfield Global.
  • 9620 Ethyl Acetate. MG Chemicals.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Quinolines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • SAFETY DATA SHEET - Ethyl Acetate. Fisher Scientific.
  • Quinoline - SAFETY DATA SHEET. PENTA.
  • Ethyl Acetate - SAFETY DATA SHEET. Lab Alley.
  • Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH.
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.
  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
  • Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. Benchchem.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.

Sources

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